NGD 98-2
Description
Propriétés
Formule moléculaire |
C19H24F3N3O3 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C19H24F3N3O3/c1-6-12(7-2)24-17-18(27-5)25-16(11(3)23-17)14-9-8-13(10-15(14)26-4)28-19(20,21)22/h8-10,12H,6-7H2,1-5H3,(H,23,24) |
Clé InChI |
PSUFQBRCUSJTDO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of NGD 98-2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD 98-2 is a potent, selective, and orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-1). Its mechanism of action centers on the competitive inhibition of CRF binding to this receptor, thereby attenuating the physiological responses to stress mediated through the hypothalamic-pituitary-adrenal (HPA) axis and peripheral pathways, particularly in the gastrointestinal tract. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the CRF-1 receptor, the downstream signaling consequences, and the experimental evidence supporting its pharmacological profile.
Introduction: The Role of CRF and the CRF-1 Receptor in Stress
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the body's response to stress.[1] Upon release from the hypothalamus, CRF binds to its primary receptor, the CRF-1 receptor, in the anterior pituitary gland.[1] This binding event initiates a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to release cortisol, a key stress hormone.[1] This neuroendocrine cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis.[1]
Beyond its role in the HPA axis, CRF and its receptors are also expressed in other brain regions and peripheral tissues, including the gastrointestinal tract, where they mediate various stress-related physiological changes. Dysregulation of the CRF system has been implicated in the pathophysiology of several stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[1]
This compound has been developed as a therapeutic agent to counteract the effects of excessive CRF signaling by specifically targeting the CRF-1 receptor.
Mechanism of Action: Competitive Antagonism of the CRF-1 Receptor
The primary mechanism of action of this compound is its high-affinity, selective, and competitive antagonism of the CRF-1 receptor.[2] By binding to the CRF-1 receptor, this compound prevents the endogenous ligand, CRF, from binding and activating the receptor. This blockade effectively inhibits the downstream signaling pathways that are normally triggered by CRF.
Binding Affinity and Selectivity
This compound exhibits high affinity for both human and rat CRF-1 receptors, as demonstrated by in vitro radioligand binding assays. The selectivity of this compound for the CRF-1 receptor over other receptors, including the CRF-2 receptor, ensures a targeted therapeutic effect with a reduced potential for off-target side effects.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | Ki (nM) |
| CRF-1 | Human | 1.0[2] |
| CRF-1 | Rat | 9.8[2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Experimental Model | Endpoint | Route of Administration | IC50 (mg/kg) |
| Intracerebroventricular (icv) CRF-induced Fecal Pellet Output | Reduction in Fecal Pellets | Orogastric (og) | 15.7[2] |
Signaling Pathways
The binding of CRF to the CRF-1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gsα subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular responses.[5] The CRF-1 receptor can also couple to Gqα, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of Protein Kinase C (PKC).[3][6] Furthermore, CRF-1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway.[6]
By blocking the initial binding of CRF, this compound prevents the activation of these downstream signaling cascades.
Experimental Protocols
The pharmacological effects of this compound have been characterized through a series of in vitro and in vivo experiments. Detailed methodologies for key experiments are provided below.
In Vitro CRF-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CRF-1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat CRF-1 receptor. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[7]
-
Binding Reaction: The membrane preparation is incubated with a specific CRF-1 receptor radioligand (e.g., [3H]-urocortin) and varying concentrations of this compound in a 96-well plate.[7][8]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Ex Vivo CRF-1 Receptor Autoradiography
Objective: To assess the in vivo occupancy of CRF-1 receptors in the brain by this compound.
Protocol:
-
Animal Dosing: Rats are administered this compound or vehicle via the desired route (e.g., oral gavage).
-
Tissue Collection: At a specified time post-dosing, the animals are euthanized, and their brains are rapidly removed and frozen.[9][10]
-
Sectioning: Coronal brain sections (e.g., 20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.[9][10]
-
Radioligand Incubation: The brain sections are incubated with a saturating concentration of a CRF-1 receptor-specific radioligand.[9][11]
-
Washing: The slides are washed in buffer to remove unbound radioligand.[9][11]
-
Autoradiographic Imaging: The slides are apposed to a phosphor imaging plate or autoradiographic film.[9][12]
-
Image Analysis: The density of radioligand binding in specific brain regions is quantified using image analysis software. Receptor occupancy is calculated by comparing the binding in this compound-treated animals to that in vehicle-treated animals.[9]
In Vivo Models of CRF-Induced Effects
Objective: To evaluate the ability of this compound to antagonize CRF-induced increases in locomotor activity.
Protocol:
-
Animal Preparation: Rats are habituated to the testing environment.
-
Drug Administration: this compound or vehicle is administered (e.g., orally) at a specified time before the CRF challenge.[2]
-
CRF Challenge: CRF is administered intracerebroventricularly (icv).[2]
-
Behavioral Assessment: Immediately following the CRF injection, the rats are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using an automated activity monitoring system.[2]
-
Data Analysis: The locomotor activity of the this compound-treated group is compared to that of the vehicle-treated group to determine the extent of antagonism.
Objective: To assess the effect of this compound on the HPA axis response to stress.
Protocol:
-
Animal Preparation: Rats are acclimated to the experimental conditions.
-
Drug Administration: this compound or vehicle is administered prior to the stressor.
-
Stress Induction: The rats are subjected to a period of restraint stress (e.g., placed in a ventilated plastic restrainer for 30 minutes).
-
Blood Sampling: Blood samples are collected at baseline and at various time points during and after the restraint period, typically via an indwelling catheter to minimize sampling-induced stress.
-
Hormone Measurement: Plasma ACTH concentrations are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ACTH levels in the this compound-treated group are compared to the vehicle-treated group to evaluate the attenuation of the stress response.
Objective: To determine the effect of this compound on stress-induced colonic motor function.
Protocol:
-
Animal Acclimation: Rats are handled and accustomed to the experimental setup.
-
Drug Pre-treatment: this compound or vehicle is administered orogastrically at a specified time before the stressor.[2]
-
Stress Procedure: The rats are placed on a small platform in the center of a container filled with water for a defined period (e.g., 60 minutes).[13][14]
-
Fecal Pellet Output: The number of fecal pellets produced during the stress period is counted.[2]
-
Data Analysis: The fecal pellet output of the this compound-treated group is compared to the vehicle-treated group.[2]
Objective: To evaluate the effect of this compound on visceral pain perception.
Protocol:
-
Surgical Preparation: Rats are surgically implanted with electrodes in the abdominal musculature to record electromyographic (EMG) activity, which serves as a measure of the visceromotor response to pain.[15]
-
Drug Administration: this compound or vehicle is administered prior to the CRD procedure.[2]
-
Colorectal Distension: A balloon catheter is inserted into the distal colon. The balloon is inflated to various pressures to induce graded levels of visceral stimulation.[15][16]
-
Visceromotor Response Measurement: The EMG activity of the abdominal muscles is recorded during the distension periods.[15]
-
Data Analysis: The magnitude of the EMG response at each distension pressure is quantified and compared between the this compound and vehicle-treated groups to assess for an analgesic effect.[2]
Conclusion
This compound exerts its pharmacological effects through a well-defined mechanism of action: the selective and competitive antagonism of the CRF-1 receptor. This action effectively blunts the downstream signaling cascades initiated by CRF, thereby mitigating the physiological and behavioral consequences of stress. The in vitro and in vivo data robustly support its role in modulating the HPA axis and peripheral stress responses, particularly in the gastrointestinal system. This in-depth understanding of its mechanism of action provides a strong foundation for its continued development as a potential therapeutic agent for stress-related disorders.
References
- 1. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 3. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclosporina.com [cyclosporina.com]
- 6. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Water avoidance stress activates colonic myenteric neurons in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
NGD 98-2: A Potent and Orally Active Corticotropin-Releasing Factor 1 (CRF1) Antagonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
NGD 98-2 is a potent, selective, orally bioavailable, and brain-penetrant non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor is a prime therapeutic target for stress-related disorders, including anxiety and depression. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, detailing relevant experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Introduction
Corticotropin-releasing factor (CRF) is a 41-amino acid peptide that plays a central role in the endocrine, autonomic, and behavioral responses to stress.[1] It exerts its effects through two G-protein coupled receptors, CRF1 and CRF2.[2] The CRF1 receptor, in particular, has been implicated in the pathophysiology of anxiety and depressive disorders, making it a significant target for drug discovery.[3] this compound has emerged from these efforts as a high-affinity CRF1 receptor antagonist.[4] This guide delves into the core scientific data and methodologies associated with the characterization of this compound.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional activity.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Species | Receptor | Parameter | Value (nM) |
| Human | CRF1 | Ki | 1.0[4] |
| Rat | CRF1 | Ki | 9.8[4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Experimental Paradigm | Administration Route | Dose (mg/kg) | Observed Effect |
| Rat | CRF-induced Locomotor Activity | Oral | 10 | Significant antagonism of CRF-induced activity.[3] |
| Rat | Restraint Stress-induced ACTH Increase | Oral | Dose-dependent | Reduction in plasma ACTH levels. |
| Rat | CRF-induced Fecal Pellet Output (icv CRF) | Subcutaneous | 30 | 71% inhibition of fecal pellet output.[5] |
| Rat | CRF-induced Fecal Pellet Output (ip CRF) | Subcutaneous | 30 | 59% inhibition of fecal pellet output.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
CRF1 Receptor Binding Assay (Radioligand Displacement)
This in vitro assay quantifies the affinity of this compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat CRF1 receptor, or from brain tissue known to have high CRF1 receptor density (e.g., cortex). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated in a multi-well plate with a constant concentration of a suitable CRF1 radioligand (e.g., [125I]Tyr0-sauvagine) and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo CRF-Induced Locomotor Activity
This behavioral assay assesses the functional antagonism of CRF1 receptors by this compound in a whole-animal model.
Methodology:
-
Animal Model: Male rats are typically used for this assay.
-
Drug Administration: A cohort of rats is pre-treated with this compound, administered orally at various doses. A control group receives a vehicle.
-
CRF Administration: After a pre-determined time to allow for drug absorption and distribution, the rats are administered a dose of CRF intracerebroventricularly (icv) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: Immediately following CRF injection, the rats are placed in automated locomotor activity chambers. These chambers are equipped with infrared beams to track the movement of the animals.
-
Data Collection: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded over a specified period (e.g., 60 minutes).
-
Data Analysis: The locomotor activity of the this compound treated group is compared to the vehicle-treated control group to determine the extent to which this compound antagonizes the CRF-induced increase in activity.
Stress-Induced ACTH Release
This assay measures the ability of this compound to attenuate the HPA axis response to stress.
Methodology:
-
Animal Model: Rats are subjected to a stressor, such as restraint stress.
-
Drug Administration: Prior to the stressor, animals are treated with either this compound (orally) or a vehicle.
-
Stress Induction: The animals are placed in a restraint device for a defined period.
-
Blood Sampling: Immediately following the stress period, blood samples are collected.
-
ACTH Measurement: Plasma is separated from the blood samples, and the concentration of adrenocorticotropic hormone (ACTH) is measured, typically using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: ACTH levels in the this compound treated group are compared to the vehicle-treated group to assess the inhibitory effect of the compound on the stress-induced HPA axis activation.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological and experimental processes can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for evaluating a CRF1 antagonist like this compound.
CRF1 Receptor Signaling Pathway
Caption: CRF1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized CRF1 receptor antagonist with high affinity and in vivo efficacy in animal models of stress. The data presented in this guide highlight its potential as a pharmacological tool for studying the role of the CRF system in stress-related pathophysiology and as a lead compound for the development of novel therapeutics. The detailed experimental protocols and visual diagrams provide a solid foundation for researchers and drug development professionals working in this area. Further development of this compound was halted due to a long half-life and potential for accumulation in adipose tissue, underscoring the importance of pharmacokinetic profiling in drug development.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Chemical structure and properties of NGD 98-2 hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 hydrochloride is a potent and selective, orally bioavailable, and brain-penetrant non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. As a high-affinity antagonist of the CRF1 receptor, this compound hydrochloride represents a valuable research tool for investigating the role of the CRF system in health and disease and holds potential as a therapeutic agent for stress-related conditions. This technical guide provides a comprehensive overview of the chemical structure, and the physicochemical and pharmacological properties of this compound hydrochloride, along with detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound hydrochloride is chemically known as N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride. Its structure is characterized by a central pyrazine core.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride | |
| Molecular Formula | C₁₉H₂₄F₃N₃O₃·HCl | |
| Molecular Weight | 435.87 g/mol | |
| LogP | 6.3 | [1][2] |
| Solubility | Insoluble in H₂O; <43.59 mg/mL in DMSO |
Pharmacological Properties
This compound hydrochloride is a high-affinity antagonist of the CRF1 receptor. It demonstrates potent and selective binding to both human and rat CRF1 receptors.
Table 2: Pharmacological Data for this compound
| Parameter | Species | Value | Assay | Reference |
| Kᵢ (CRF1 Receptor) | Human | 1.0 nM | Radioligand Binding Assay | |
| Kᵢ (CRF1 Receptor) | Rat | 9.8 nM | Radioligand Binding Assay | |
| IC₅₀ (CRF-induced Fecal Pellet Output) | Rat | 15.7 mg/kg (orogastric) | In vivo functional assay | [3] |
Mechanism of Action
This compound hydrochloride exerts its pharmacological effects by acting as a competitive antagonist at the CRF1 receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that is activated by corticotropin-releasing factor (CRF). In response to stress, CRF is released from the hypothalamus and binds to CRF1 receptors in the anterior pituitary gland. This binding initiates a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH). ACTH then travels through the bloodstream to the adrenal glands, where it stimulates the release of cortisol, the primary stress hormone in humans. By blocking the binding of CRF to the CRF1 receptor, this compound hydrochloride inhibits this signaling pathway, thereby attenuating the physiological responses to stress.
Signaling Pathway
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound hydrochloride, based on the procedures described by Hodgetts et al. in the Journal of Medicinal Chemistry, 2011, volume 54, issue 12, pages 4187-4206.
Synthesis of this compound
An efficient 5-step synthesis was developed for this compound, which did not require chromatography for purification. The detailed synthetic scheme and procedures are outlined in the supporting information of the primary publication. The general workflow is as follows:
Caption: General workflow for the 5-step synthesis of this compound hydrochloride.
For the detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and characterization of intermediates, please refer to the experimental section of Hodgetts et al., J. Med. Chem. 2011, 54, 12, 4187-4206.
CRF1 Receptor Radioligand Binding Assay
The affinity of this compound for the CRF1 receptor was determined using a competitive radioligand binding assay.
-
Cell Lines: CHO-pro5 cells expressing the rat CRF1 receptor.
-
Radioligand: [³H]-SN003.
-
Procedure:
-
Cell membranes from the CRF1-expressing CHO cells are prepared.
-
Aliquots of the cell membranes are incubated with a fixed concentration of the radioligand [³H]-SN003 and varying concentrations of the test compound (this compound).
-
The incubation is carried out in a suitable buffer at a specified temperature and for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Antagonism of CRF-Induced Locomotor Activity
The in vivo efficacy of this compound was assessed by its ability to antagonize the increase in locomotor activity induced by intracerebroventricular (ICV) administration of CRF in rats.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are surgically implanted with a cannula into the lateral ventricle for ICV injections.
-
Following a recovery period, the animals are habituated to the locomotor activity chambers.
-
This compound is administered orally (e.g., at doses of 10 mg/kg) at a specified time before the CRF challenge.
-
CRF is injected via the ICV cannula.
-
Locomotor activity is then monitored for a defined period using an automated activity monitoring system.
-
The ability of this compound to reduce the CRF-induced increase in locomotor activity is quantified and compared to vehicle-treated controls.
-
Restraint Stress-Induced ACTH Release
The effect of this compound on the HPA axis response to stress was evaluated by measuring its impact on restraint stress-induced ACTH release.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
This compound is administered orally at various doses.
-
After a defined pretreatment time, the rats are subjected to restraint stress for a specified duration.
-
Immediately following the stress period, blood samples are collected.
-
Plasma is separated, and ACTH levels are determined using a commercially available immunoassay kit.
-
The dose-dependent reduction in stress-induced ACTH elevation by this compound is then analyzed.
-
Conclusion
This compound hydrochloride is a well-characterized, high-affinity CRF1 receptor antagonist with demonstrated in vitro and in vivo activity. Its oral bioavailability and brain penetrance make it a valuable tool for preclinical research into the role of the CRF system in the central nervous system and its potential as a therapeutic target for stress-related disorders. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound hydrochloride in their studies.
References
- 1. Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
Discovery and synthesis of N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride.
An In-depth Review of N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride
Introduction
N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride, also known as NGD 98-2, is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF-1).[1][2] This compound has emerged from extensive research efforts aimed at developing orally bioavailable, brain-penetrant molecules for the treatment of stress-related disorders such as anxiety and depression. The CRF system, particularly the CRF-1 receptor, plays a pivotal role in mediating the body's response to stress, making it a key therapeutic target.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The development of this compound was guided by a medicinal chemistry strategy focused on optimizing the pharmacokinetic and pharmacodynamic properties of a novel pyrazine-based scaffold. The design aimed to create a molecule with high affinity and selectivity for the CRF-1 receptor, coupled with good oral bioavailability and central nervous system penetration.[1][2] Structure-activity relationship (SAR) studies led to the identification of the N-(1-ethylpropyl) group and the substituted phenyl ring as key moieties for potent CRF-1 antagonism.[1]
Synthesis
An efficient, five-step synthesis for this compound has been developed, which notably avoids the need for chromatographic purification.[1][2] The synthetic pathway is outlined below.
Experimental Protocols
Step 1: Synthesis of 2-amino-3-chloro-6-methylpyrazine
To a solution of 2-amino-6-methylpyrazine in an appropriate solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) is added. The reaction mixture is stirred at room temperature until completion. The resulting product, 2-amino-3-chloro-6-methylpyrazine, is then isolated by filtration and washing.
Step 2: Synthesis of 2-amino-3-methoxy-6-methylpyrazine
The 2-amino-3-chloro-6-methylpyrazine is treated with sodium methoxide in methanol at an elevated temperature. The reaction proceeds via a nucleophilic aromatic substitution to yield 2-amino-3-methoxy-6-methylpyrazine. The product is isolated upon cooling and filtration.
Step 3: Synthesis of 2-amino-5-bromo-3-methoxy-6-methylpyrazine
The 2-amino-3-methoxy-6-methylpyrazine is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.[1] The reaction is typically carried out at room temperature, and the desired product, 2-amino-5-bromo-3-methoxy-6-methylpyrazine, is obtained after an aqueous workup and filtration.
Step 4: Synthesis of N-(1-Ethylpropyl)-5-bromo-3-methoxy-6-methyl-2-pyrazinamine
The amino group of 2-amino-5-bromo-3-methoxy-6-methylpyrazine is alkylated with 3-pentanone in the presence of a reducing agent, such as sodium triacetoxyborohydride, via reductive amination. This step introduces the 1-ethylpropyl group to afford N-(1-Ethylpropyl)-5-bromo-3-methoxy-6-methyl-2-pyrazinamine.
Step 5: Suzuki Coupling to Yield N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine
The final carbon-carbon bond formation is achieved through a Suzuki-Miyaura cross-coupling reaction.[4] N-(1-Ethylpropyl)-5-bromo-3-methoxy-6-methyl-2-pyrazinamine is reacted with (2-methoxy-4-(trifluoromethoxy)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/water).[5][6] Upon completion, the desired product, N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine, is isolated.
Final Step: Hydrochloride Salt Formation
The free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Synthesis Workflow
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the CRF-1 receptor. It exhibits high binding affinity for the CRF-1 receptor with Ki values reported to be below 10 nM.[3] The compound demonstrates excellent selectivity over the CRF-2 receptor and other G-protein coupled receptors.
The mechanism of action of this compound involves the competitive inhibition of corticotropin-releasing factor binding to the CRF-1 receptor. By blocking this interaction, this compound attenuates the downstream signaling cascade that is activated by CRF. The CRF-1 receptor is a G-protein coupled receptor that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, ultimately leading to the physiological responses associated with stress.
CRF-1 Receptor Signaling Pathway
Pharmacological and Preclinical Data
This compound has been extensively characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Species | Value | Reference |
| CRF-1 Receptor Binding (Ki) | Human | < 10 nM | [3] |
| CRF-1 Receptor Binding (Ki) | Rat | < 10 nM | [3] |
| LogP | - | 6.3 | [3] |
Table 2: In Vivo Efficacy
| Model | Species | Endpoint | Dose | Effect | Reference |
| CRF-induced Locomotor Activity | Rat | Locomotor Activity | 10 mg/kg (oral) | Significant antagonism | [2] |
| Restraint Stress | Rat | Plasma ACTH levels | Dose-dependent | Reduction in stress-induced increase | [2] |
Conclusion
N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride (this compound) is a potent, selective, and orally bioavailable CRF-1 receptor antagonist. Its efficient synthesis and promising preclinical profile make it a valuable tool for studying the role of the CRF system in stress-related disorders and a potential lead compound for the development of novel therapeutics. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (this compound): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
NGD 98-2: A Technical Guide on Brain Penetrance and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD 98-2 is a potent and selective, orally bioavailable, and brain-penetrant antagonist of the corticotropin-releasing factor-1 (CRF-1) receptor. Developed as a potential therapeutic for stress-related disorders, its efficacy is intrinsically linked to its ability to be administered orally and to cross the blood-brain barrier to engage its central target. This technical guide provides a comprehensive overview of the core pharmacokinetic properties of this compound, focusing on its oral bioavailability and brain penetrance. It includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
Corticotropin-releasing factor (CRF) and its principal receptor in the central nervous system, the CRF-1 receptor, are key mediators of the physiological and behavioral responses to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of various psychiatric and neurological disorders, including anxiety, depression, and irritable bowel syndrome. This compound, a non-peptide small molecule, was designed to antagonize the CRF-1 receptor, thereby mitigating the downstream effects of excessive CRF signaling. A critical aspect of its preclinical development was the demonstration of favorable pharmacokinetic properties, specifically excellent oral bioavailability and significant brain penetrance.[1]
Pharmacokinetic Profile of this compound
Preclinical studies in rodent models have characterized the pharmacokinetic profile of this compound, establishing its suitability for oral administration and its ability to reach its site of action within the central nervous system.
Oral Bioavailability
This compound has demonstrated high oral bioavailability. While specific data from the primary literature by Hodgetts et al. (2011) remains proprietary, secondary sources indicate an oral bioavailability of approximately 91% in preclinical models. This high degree of oral absorption is a significant advantage for its potential as a therapeutic agent.
Table 1: Oral Bioavailability of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | ~91% | Rat (presumed) |
Note: The exact experimental conditions for this determination are not publicly available.
Brain Penetrance
The ability of this compound to cross the blood-brain barrier has been unequivocally demonstrated through ex vivo receptor occupancy studies in rats.[1] Following oral administration, this compound achieves sufficient concentrations in the brain to engage and occupy CRF-1 receptors. This central nervous system availability is crucial for its pharmacological activity in stress-related disorders.
Table 2: Brain Penetrance and Receptor Occupancy of this compound
| Parameter | Method | Result | Species | Reference |
| Brain Penetrance | Ex vivo receptor occupancy | Demonstrated | Rat | [1] |
| CRF-1 Receptor Occupancy | Ex vivo autoradiography | Dose-dependent | Rat |
Note: Specific quantitative data such as brain-to-plasma ratios and cerebrospinal fluid (CSF) concentrations are not publicly available.
Experimental Methodologies
The following sections detail the likely experimental protocols used to assess the oral bioavailability and brain penetrance of this compound, based on standard practices in preclinical drug development and information from related studies.
Determination of Oral Bioavailability
The oral bioavailability (F) of a compound is determined by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous (IV) administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight prior to dosing.
-
Dosing:
-
Intravenous (IV) Administration: A solution of this compound is administered via a cannulated vein (e.g., jugular vein) at a specific dose (e.g., 1-5 mg/kg).
-
Oral (PO) Administration: A suspension or solution of this compound is administered by oral gavage at a higher dose (e.g., 10-30 mg/kg).
-
-
Blood Sampling: Blood samples are collected from a cannulated artery (e.g., carotid artery) or via tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including AUC, for both IV and PO routes. Oral bioavailability is calculated using the formula: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Assessment of Brain Penetrance: Ex Vivo CRF-1 Receptor Occupancy Assay
This assay measures the extent to which an administered drug binds to its target receptor in the brain.
Protocol:
-
Animal Model and Dosing: Rats are administered this compound orally at various doses. A vehicle-treated group serves as the control.
-
Tissue Collection: At a time point corresponding to the expected peak plasma and brain concentrations (Tmax), animals are euthanized, and brains are rapidly excised and frozen.
-
Brain Tissue Sectioning: The frozen brains are sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
Radioligand Binding: The brain sections are incubated with a solution containing a radiolabeled CRF-1 receptor ligand (e.g., [¹²⁵I]Tyr-Sauvagine). This radioligand binds to CRF-1 receptors that are not already occupied by this compound.
-
Autoradiography: The sections are washed to remove unbound radioligand and then exposed to a phosphor imaging screen or film to visualize the distribution and density of the radiolabeled ligand.
-
Image Analysis: The density of the signal in specific brain regions rich in CRF-1 receptors (e.g., cortex, amygdala) is quantified.
-
Calculation of Receptor Occupancy: The percentage of CRF-1 receptor occupancy is calculated by comparing the specific binding of the radioligand in the this compound-treated groups to that in the vehicle-treated group.
Visualizations
Signaling Pathway
Caption: Simplified CRF-1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Oral Bioavailability
Caption: Workflow for determining the oral bioavailability of this compound.
Experimental Workflow: Ex Vivo Receptor Occupancy
Caption: Workflow for the ex vivo CRF-1 receptor occupancy assay.
Conclusion
The preclinical data for this compound strongly support its characterization as an orally bioavailable and brain-penetrant CRF-1 receptor antagonist. Its high oral bioavailability simplifies administration and enhances its potential for clinical development. Furthermore, the demonstrated ability to cross the blood-brain barrier and engage its central target is a prerequisite for its therapeutic efficacy in stress-related disorders. The experimental methodologies outlined in this guide provide a framework for understanding how these critical pharmacokinetic parameters are assessed in preclinical drug discovery and development. Further public disclosure of detailed quantitative data from the primary studies would allow for a more comprehensive understanding of the pharmacokinetic profile of this compound.
References
Preclinical Powerhouse: A Technical Guide to NGD 98-2 in Research
For Immediate Release
[City, State] – [Date] – In the landscape of preclinical research, particularly in the fields of neuroscience and gastroenterology, the corticotropin-releasing factor receptor 1 (CRF1) antagonist, NGD 98-2, has emerged as a significant tool for investigating stress-related pathologies. This technical guide offers an in-depth overview of the core preclinical applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
This compound is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress.[1][2][3] Its ability to block the actions of corticotropin-releasing factor (CRF) has made it an invaluable molecule for studying the pathophysiology of conditions such as irritable bowel syndrome (IBS) and anxiety disorders.[1][4]
Core Applications and Mechanism of Action
Preclinical research has predominantly focused on the utility of this compound in mitigating the effects of stress on gastrointestinal function and visceral sensitivity. As a CRF1 receptor antagonist, this compound works by competitively binding to CRF1 receptors, thereby preventing the downstream signaling cascade initiated by CRF.[3] This action effectively blocks the physiological responses to stress that are mediated by this pathway.
The primary signaling pathway of the CRF1 receptor involves its coupling to Gαs proteins, which, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] this compound interrupts this process at the receptor level.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor | Species | Ki (nM) | Reference |
| CRF1 | Human | 1.0 | [5] |
| CRF1 | Rat | 9.8 | [5] |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Administration Route | Dose Range (mg/kg) | Outcome Measure | Efficacy | Reference |
| icv CRF-induced Fecal Pellet Output | Rat | Oral (og) | 3, 10, 30 | Fecal Pellet Output | IC50 = 15.7 mg/kg; 67-87% blockade at 30 mg/kg | [5][6] |
| Water Avoidance Stress (WAS)-induced Fecal Pellet Output | Rat | Oral (og) | 30 | Fecal Pellet Output | 23-53% decrease | [5][6] |
| icv CRF-induced Locomotor Activity | Rat | Oral (po) | Not Specified | Locomotor Activity | Prevention of increase | [6] |
| Acute Restraint Stress-induced Plasma ACTH | Rat | Oral (po) | Not Specified | Plasma ACTH Levels | Prevention of elevation | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide an overview of the core experimental protocols used to evaluate the efficacy of this compound.
Intracerebroventricular (icv) CRF-Induced Colonic Motor Function
This model assesses the ability of this compound to block the central effects of CRF on colonic motility.
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are surgically implanted with a chronic guide cannula into the lateral cerebral ventricle.
-
Drug Preparation: this compound is suspended in a suitable vehicle (e.g., 5% gum arabic in sterile water). CRF is dissolved in sterile saline.
-
Administration:
-
This compound or vehicle is administered orally (og) at varying doses (e.g., 3, 10, 30 mg/kg).
-
Following a pretreatment interval (e.g., 180 minutes), CRF (e.g., 0.3 µg in 5 µl) or saline is injected intracerebroventricularly.
-
-
Data Collection: Immediately following the icv injection, animals are placed in individual cages, and the total number of fecal pellets expelled is counted over a defined period (e.g., 60 minutes). The incidence of diarrhea is also noted.
Water Avoidance Stress (WAS) Model
This model evaluates the efficacy of this compound in a model of psychological stress-induced colonic motor response.
Experimental Workflow:
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Preparation: this compound is prepared as described above.
-
Procedure:
-
Rats are administered this compound or vehicle orally.
-
After a pretreatment period, each rat is placed on a small platform in the center of a plastic container filled with warm water to a level just below the platform for a specified duration (e.g., 1 hour).
-
The total number of fecal pellets excreted during the stress period is recorded.
-
Colorectal Distension (CRD)-Induced Visceral Hypersensitivity
This model is used to assess the effect of this compound on visceral pain perception.
Experimental Workflow:
Methodology:
-
Animal Model: Rats are surgically implanted with electrodes in the external oblique abdominal muscles to measure the visceromotor response (VMR) via electromyography (EMG).
-
Drug Administration: this compound or vehicle is administered (e.g., orally) prior to the induction of visceral sensitization.
-
Procedure:
-
A balloon catheter is inserted into the colon.
-
Visceral sensitization is induced by repeated, tonic colorectal distensions.
-
The VMR, quantified as the abdominal muscle contractions recorded by EMG, is measured in response to phasic colorectal distension at varying pressures.
-
The effect of this compound on the VMR is then quantified.
-
Conclusion
This compound has proven to be a robust and reliable pharmacological tool for the preclinical investigation of stress-related disorders. Its high affinity and selectivity for the CRF1 receptor, coupled with its demonstrated oral efficacy in relevant animal models, underscore its value in dissecting the complex interplay between stress, the central nervous system, and peripheral organ systems like the gastrointestinal tract. The experimental protocols detailed in this guide provide a foundation for future research aimed at further elucidating the therapeutic potential of CRF1 receptor antagonism.
References
- 1. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
The Role of the Corticotropin-Releasing Factor Receptor 1 (CRF1) in Stress-Induced Visceral Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress is a well-established factor in the exacerbation and potential etiology of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS). A key pathophysiological mechanism underlying these conditions is visceral hypersensitivity, an increased perception of pain from the viscera in response to normal or mildly noxious stimuli. The corticotropin-releasing factor (CRF) signaling system is a critical mediator of the body's response to stress, and a substantial body of preclinical evidence implicates the CRF receptor 1 (CRF1) as a pivotal player in the development of stress-induced visceral hypersensitivity. This technical guide provides an in-depth overview of the role of the CRF1 receptor in this phenomenon, focusing on key experimental findings, detailed methodologies, and the underlying signaling pathways.
CRF1 Receptor Signaling in Visceral Hypersensitivity
The CRF system, comprising CRF and related peptides (urocortins), and its receptors (CRF1 and CRF2), is widely expressed in both the central nervous system (CNS) and peripheral tissues, including the gastrointestinal tract.[1] Activation of CRF1 receptors, both centrally and peripherally, has been shown to mimic the effects of stress on visceral pain perception.[2][3]
Central Mechanisms
Within the brain, CRF1 receptors are densely expressed in regions associated with stress and emotion, such as the amygdala, hippocampus, and paraventricular nucleus (PVN) of the hypothalamus.[4][5] Stress triggers the release of CRF in these areas, which then acts on CRF1 receptors to initiate a signaling cascade that ultimately leads to an exaggerated perception of visceral stimuli. Studies involving intracerebroventricular (icv) administration of CRF have demonstrated a resultant visceral hyperalgesia, an effect that can be blocked by CRF1 receptor antagonists.[6][7]
Peripheral Mechanisms
CRF1 receptors are also present in the gut, particularly on myenteric neurons and mast cells.[8] Peripheral administration of CRF or selective CRF1 agonists can induce visceral hypersensitivity, indicating a direct effect on the gastrointestinal system.[9] Stress-induced activation of peripheral CRF1 receptors can lead to mast cell degranulation and the release of pro-inflammatory and pro-nociceptive mediators, which in turn sensitize visceral afferent nerves.[10]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying stress-induced visceral hypersensitivity.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of CRF1 receptor antagonists on stress-induced visceral hypersensitivity.
Table 1: Effect of CRF1 Receptor Antagonists on Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rodent Models of Stress.
| Antagonist | Animal Model | Stressor | Administration Route & Dose | Effect on VMR to CRD | Reference |
| CP-154,526 | Male Wistar Rats | 10 days Water Avoidance Stress (WAS) | Subcutaneous (s.c.), 20 mg/kg | Significantly reduced stress-induced visceral hyperalgesia at 40 mmHg. | [11] |
| CP-154,526 | Male Rat Pups | Maternal Separation + TNBS-induced colitis | Subcutaneous (s.c.), 20 mg/kg | Significantly attenuated the visceromotor response to CRD at 40, 60, and 80 mmHg. | [5][12] |
| NGD 98-2 | Conscious Rats | Water Avoidance Stress (WAS) | Orogastric (og), 3-30 mg/kg | Decreased WAS-induced fecal pellet output by 23-53%. | [6] |
| NGD 9002 | Conscious Rats | Water Avoidance Stress (WAS) | Orogastric (og), 3-30 mg/kg | Decreased WAS-induced fecal pellet output by 23-53%. | [6] |
| Astressin C | Male & Female Sprague-Dawley Rats | Intraperitoneal (i.p.) CRF injection | Subcutaneous (s.c.), 30-1000 µg/kg | Dose-related inhibition of i.p. CRF-induced visceral hypersensitivity and diarrhea. | [13] |
Table 2: Quantitative Changes in Visceral Sensitivity Parameters.
| Parameter | Animal Model | Treatment | Observation | Reference |
| Visceromotor Response (VMR) to 40 mmHg CRD | Male Wistar Rats with MS + TNBS | CP-154,526 (20 mg/kg, s.c.) | Significant reduction in VMR compared to vehicle-treated MS + TNBS rats. | [12] |
| Visceromotor Response (VMR) to 60 mmHg CRD | Male Wistar Rats with MS + TNBS | CP-154,526 (20 mg/kg, s.c.) | Significant reduction in VMR compared to vehicle-treated MS + TNBS rats. | [12] |
| Fecal Pellet Output (FPO) | Conscious Rats with WAS | This compound/NGD 9002 (30 mg/kg, og) | Reduced WAS-induced FPO by up to 53%. | [6] |
| Duration of Action | Male & Female Sprague-Dawley Rats | Astressin C (1000 µg/kg, s.c.) | Prevention of CRF-induced visceral hypersensitivity for up to 5-7 days after a single injection. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are composite protocols for key experiments cited in the literature.
Protocol 1: Water Avoidance Stress (WAS) in Rats
This protocol is a widely used method to induce psychological stress and subsequent visceral hypersensitivity.[9][10]
Materials:
-
Male Wistar rats (200-250g)
-
Plexiglas tank (45 cm long, 25 cm wide, 25 cm high)
-
Small platform (8 cm x 8 cm)
-
Water at room temperature (25°C)
Procedure:
-
Habituate the rats to the testing room for at least 3 days prior to the experiment.
-
Fill the Plexiglas tank with water to a depth of 1 cm.
-
Place the platform in the center of the tank.
-
Gently place a single rat onto the platform. The rat will avoid the water by remaining on the platform.
-
Expose the rat to this environment for 1 hour daily for a period of 10 consecutive days.
-
Control (sham) animals are placed on a platform in a dry tank for the same duration.
-
Measure visceral sensitivity using colorectal distension at a designated time point after the final stress session (e.g., 24 hours).
Protocol 2: Colorectal Distension (CRD) and Visceromotor Response (VMR) Measurement
This procedure is the standard for assessing visceral sensitivity in rodents.[1][7][11]
Materials:
-
Anesthetized or conscious, restrained rat
-
Flexible balloon catheter (e.g., 4-5 cm long) made from a latex balloon attached to a flexible tube
-
Barostat or syringe pump for balloon inflation
-
Electromyography (EMG) electrodes
-
EMG recording and analysis software
Procedure:
-
Electrode Implantation (for EMG):
-
Under anesthesia, implant bipolar EMG electrodes into the external oblique abdominal muscles.
-
Allow the animal to recover for at least 7 days post-surgery.
-
-
Balloon Catheter Insertion:
-
Gently insert the lubricated balloon catheter into the colon via the anus to a depth of approximately 6-8 cm from the anus.
-
Secure the catheter to the tail with tape.
-
-
Acclimation:
-
Allow the animal to acclimate to the testing environment for at least 30 minutes.
-
-
Distension Protocol:
-
Perform graded, phasic colorectal distensions by inflating the balloon to specific pressures (e.g., 10, 20, 40, 60, 80 mmHg).
-
Each distension should last for a set duration (e.g., 20 seconds) with a rest period in between (e.g., 4 minutes).
-
-
VMR Recording and Analysis:
-
Record EMG activity continuously throughout the distension protocol.
-
Quantify the VMR by calculating the area under the curve (AUC) of the EMG signal during the distension period and subtracting the baseline EMG activity.
-
The VMR is typically expressed as the total number of abdominal muscle contractions or the integrated EMG signal.
-
Protocol 3: Administration of CRF1 Receptor Antagonists
This protocol outlines the general procedure for administering CRF1 antagonists to assess their effects on visceral hypersensitivity.
Materials:
-
CRF1 receptor antagonist (e.g., CP-154,526)
-
Vehicle solution (e.g., 5% DMSO, 5% Cremophor EL, and 90% saline)
-
Syringes and needles for the appropriate administration route (e.g., subcutaneous, intraperitoneal, orogastric)
Procedure:
-
Prepare the antagonist solution in the appropriate vehicle at the desired concentration.
-
Administer the antagonist or vehicle to the animal at a specific time point before the stressor or visceral sensitivity testing. The timing will depend on the pharmacokinetic properties of the compound. For example, CP-154,526 is often administered 30-45 minutes before CRD.[11][12]
-
Proceed with the stress induction and/or visceral sensitivity assessment as described in the protocols above.
-
Compare the VMR in antagonist-treated animals to that in vehicle-treated controls to determine the effect of CRF1 receptor blockade.
Conclusion and Future Directions
The evidence strongly supports a critical role for the CRF1 receptor in mediating stress-induced visceral hypersensitivity. Both central and peripheral CRF1 signaling pathways contribute to the development of this phenomenon, making the CRF1 receptor a compelling target for the development of novel therapeutics for stress-related functional gastrointestinal disorders like IBS. While preclinical studies with CRF1 antagonists have shown promise, the translation of these findings to clinical efficacy has been challenging.[14][15] Future research should focus on elucidating the specific downstream signaling pathways activated by CRF1 in different cell types within the gut-brain axis, identifying patient populations with hyperactive CRF systems, and developing CRF1 antagonists with improved pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the intricate interplay between central and peripheral CRF1 signaling will be paramount in the successful development of targeted therapies for stress-induced visceral pain.
References
- 1. Assessment of colon sensitivity by luminal distension in mice | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 3. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotrophin-releasing factor 1 activation in the central amygdale and visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Repeated exposure to water avoidance stress in rats: a new model for sustained visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of colon sensitivity by luminal distension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corticotropin-releasing hormone receptor-1 antagonist attenuates visceral hypersensitivity induced by trinitrobenzene sulfonic acid colitis and maternal separation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peripheral CRF-R1/CRF-R2 antagonist, astressin C, induces a long-lasting blockade of acute stress-related visceral pain in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Investigation of a Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonist
An In-depth Technical Guide to the Anxiolytic Potential of NGD 98-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and scientific rationale supporting the investigation of this compound as a potential anxiolytic agent. This compound is a potent, orally active, and brain-penetrant antagonist of the corticotropin-releasing factor 1 (CRF₁) receptor, a key mediator of the body's response to stress.[1][2] The data herein summarizes its mechanism of action, key preclinical findings, and the experimental protocols used in its evaluation.
Core Compound Profile
This compound, chemically identified as N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine, is a high-affinity CRF₁ receptor antagonist with a reported Kᵢ of 1 nM.[1] Developed by Neurogen Corporation, it was identified as a preclinical candidate for the potential treatment of depression, anxiety, and other stress-related disorders.[3][4] Its oral bioavailability and ability to penetrate the blood-brain barrier make it a viable candidate for targeting central nervous system disorders.[1]
Mechanism of Action: CRF₁ Receptor Antagonism
The anxiolytic potential of this compound is rooted in its antagonism of the CRF₁ receptor. The corticotropin-releasing factor (CRF) system is a primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis and the autonomic nervous system's response to stress.
Key Signaling Cascade:
-
Stress Trigger: Psychological or physiological stress triggers the release of CRF from the paraventricular nucleus (PVN) of the hypothalamus.
-
CRF₁ Receptor Activation: CRF binds to and activates CRF₁ receptors on the anterior pituitary gland.
-
ACTH Release: This activation stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the bloodstream.
-
Cortisol Production: ACTH travels to the adrenal glands, stimulating the release of glucocorticoids (e.g., cortisol), which mediate numerous physiological stress responses.
-
Anxiogenic Effects: Within the brain, CRF also acts as a neurotransmitter in extra-hypothalamic circuits, including the amygdala and locus coeruleus, which are critically involved in generating anxiety and fear responses.
By blocking the CRF₁ receptor, this compound is hypothesized to inhibit these downstream effects, thereby reducing both the neuroendocrine and behavioral responses to stress, leading to an anxiolytic effect.
Preclinical Efficacy Data
The anxiolytic and stress-reducing potential of this compound has been evaluated in several preclinical rodent models. The following tables summarize the key quantitative findings from these studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kᵢ) |
| This compound | CRF₁ | 1 nM |
| This compound | CRF₂ | >1000 nM (Selective) |
Data sourced from Tocris Bioscience and supporting literature.
Table 2: In Vivo Efficacy in Stress-Induced Models (Rat)
| Experimental Model | Administration Route | Dose Range (mg/kg) | Key Finding |
| CRF-Induced Locomotor Activity | Oral (p.o.) | 10, 30 | Significant antagonism of CRF-induced activity at doses ≥10 mg/kg.[1] |
| Restraint Stress | Oral (p.o.) | 10, 30 | Dose-dependent reduction in stress-induced increases in plasma ACTH.[1] |
| CRF-Induced Fecal Pellet Output | Orogastric (o.g.) | 3, 10, 30 | IC₅₀ of 15.7 mg/kg for reducing fecal pellet output.[3][5] |
| Water Avoidance Stress (WAS) | Orogastric (o.g.) | 30 | 23-53% decrease in fecal pellet output at the highest dose.[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental workflows used to assess the efficacy of this compound.
CRF-Induced Locomotor Activity
This assay assesses the ability of a compound to block the hyperactivity induced by direct central administration of CRF, a model for stress-induced arousal.
Protocol:
-
Animal Preparation: Male rats are surgically implanted with intracerebroventricular (ICV) cannulas for direct injection into the brain's ventricular system.
-
Drug Administration: Animals are pre-treated with this compound (e.g., 10, 30 mg/kg, p.o.) or vehicle at a specified time before the CRF challenge.
-
CRF Challenge: A standardized dose of CRF is administered via the ICV cannula.
-
Behavioral Assessment: Immediately following CRF injection, rats are placed in an open-field arena equipped with photobeams to automatically record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Data Analysis: The activity levels of the this compound treated group are compared to the vehicle-treated control group to determine the degree of antagonism.
Restraint Stress-Induced ACTH Release
This model evaluates the effect of this compound on the HPA axis response to a potent physical and psychological stressor.
Protocol:
-
Animal Preparation: Male rats are acclimated to handling. Some protocols may involve jugular vein catheterization for serial blood sampling.
-
Drug Administration: Animals are administered this compound (e.g., 10, 30 mg/kg, p.o.) or vehicle.
-
Stress Induction: After a set pre-treatment time, rats are placed in a restraint device for a specified period (e.g., 30-60 minutes).
-
Blood Sampling: Blood samples are collected at baseline and at the end of the restraint period.
-
Hormone Analysis: Plasma is separated from the blood samples and analyzed for ACTH concentrations using a validated method such as ELISA or radioimmunoassay.
-
Data Analysis: The change in ACTH levels from baseline is compared between the this compound and vehicle groups.
Conclusion and Future Directions
The preclinical data available for this compound strongly support its role as a potent and selective CRF₁ receptor antagonist. Its ability to attenuate behavioral and neuroendocrine responses in validated animal models of stress indicates a significant anxiolytic potential.[1][5] The antagonism of both centrally-mediated behaviors (locomotor activity) and HPA axis activation (ACTH release) provides a robust rationale for its development as a treatment for anxiety disorders, depression, and other stress-related conditions like irritable bowel syndrome.[6][7]
Further investigation would be required to fully characterize its safety profile, pharmacokinetic/pharmacodynamic relationships, and efficacy in more complex models of anxiety before advancing to clinical trials in human subjects.
References
- 1. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (this compound): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Neurogen Suffer Setback With Pfizer, Enters Deal With Aventis + | Bioworld | BioWorld [bioworld.com]
- 5. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
NGD 98-2: A Corticotropin-Releasing Factor 1 Receptor Antagonist for the Attenuation of Stress-Induced Colonic Motor Dysfunction
An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data and mechanisms of action of NGD 98-2, a selective and orally bioavailable Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist. The focus of this document is on its effects on stress-induced colonic motor function, providing researchers, scientists, and drug development professionals with key data and experimental protocols.
Introduction
Stress is a significant factor in the pathophysiology of various functional gastrointestinal disorders, including Irritable Bowel Syndrome (IBS). A key mediator of the body's response to stress is Corticotropin-Releasing Factor (CRF).[1][2] CRF and its receptors, particularly the CRF1 receptor, are pivotal in the brain-gut axis, influencing gut motility, secretion, and visceral sensitivity.[1][3] this compound is a high-affinity CRF1 receptor antagonist that has been investigated for its potential to mitigate the effects of stress on colonic function.[4][5] This document summarizes the core findings related to this compound's impact on stress-induced colonic hypermotility.
Mechanism of Action: The CRF1 Receptor Signaling Pathway
Stress triggers the release of CRF in the brain, which then binds to CRF1 receptors. This activation initiates a downstream signaling cascade that ultimately leads to an increase in colonic motor function, manifesting as accelerated transit and increased defecation. This compound acts as a competitive antagonist at the CRF1 receptor, blocking the binding of CRF and thereby attenuating the stress-induced stimulation of the colon.[1][4]
Quantitative Data on Colonic Motor Function
The efficacy of this compound in mitigating colonic hypermotility has been quantified by measuring fecal pellet output (FPO) in rats. The following tables summarize the key findings from preclinical studies.
Table 1: Effect of Subcutaneous (sc) this compound on CRF-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | Dose (mg/kg) | Route | Challenge | FPO (pellets/60 min) | % Inhibition |
| Vehicle + Saline (icv) | - | sc | Saline (icv) | 0.0 ± 0.0 | - |
| Vehicle + CRF (icv) | - | sc | CRF (10 µg/kg, icv) | 4.8 ± 0.8 | - |
| This compound + CRF (icv) | 30 | sc | CRF (10 µg/kg, icv) | 1.4 ± 0.6 | 71%[4] |
| Vehicle + Saline (ip) | - | sc | Saline (ip) | 0.5 ± 0.3 | - |
| Vehicle + CRF (ip) | - | sc | CRF (10 µg/kg, ip) | 6.6 ± 0.9 | - |
| This compound + CRF (ip) | 3 | sc | CRF (10 µg/kg, ip) | 5.3 ± 1.6 | Not Significant |
| This compound + CRF (ip) | 10 | sc | CRF (10 µg/kg, ip) | 6.1 ± 1.9 | Not Significant |
| This compound + CRF (ip) | 30 | sc | CRF (10 µg/kg, ip) | 2.5 ± 1.2 | 59%[4][6] |
Data presented as mean ± SEM.[4][6] icv: intracerebroventricular; ip: intraperitoneal.
Table 2: Effect of Orogastric (og) this compound on icv-CRF-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | Dose (mg/kg) | Route | Challenge | FPO (pellets/60 min) | % Inhibition |
| Vehicle + Saline (icv) | - | og | Saline (icv) | 0.5 ± 0.3 | - |
| Vehicle + CRF (icv) | - | og | CRF (10 µg/kg, icv) | 6.8 ± 1.8 | - |
| This compound + CRF (icv) | 3 | og | CRF (10 µg/kg, icv) | 4.0 ± 1.2 | 41% |
| This compound + CRF (icv) | 10 | og | CRF (10 µg/kg, icv) | 2.9 ± 0.9 | 57% |
| This compound + CRF (icv) | 30 | og | CRF (10 µg/kg, icv) | 2.2 ± 0.8 | 67%[7] |
Data presented as mean ± SEM.[4] The inhibitory IC50 for this compound administered orally was calculated to be 15.7 mg/kg.[7]
Table 3: Effect of Orogastric (og) this compound on Water Avoidance Stress (WAS)-Induced Fecal Pellet Output (FPO) in Rats
| Treatment Group | Dose (mg/kg) | Route | Challenge | FPO (pellets/60 min) | % Inhibition |
| Vehicle (Non-stressed) | - | og | No Stress | 1.2 ± 0.4 | - |
| Vehicle (WAS) | - | og | WAS | 5.7 ± 1.1 | - |
| This compound (WAS) | 30 | og | WAS | 4.4 ± 0.8 | 23%[7] |
Data presented as mean ± SEM.[4]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited.
Animal Models
-
Species: Male Sprague-Dawley rats were predominantly used in these studies.
-
Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water unless otherwise specified for the experiment.
Surgical Procedures
For intracerebroventricular (icv) injections, rats were surgically implanted with a chronic guide cannula into the right lateral ventricle. Post-operative recovery periods were allowed before experimentation.
Drug Administration
-
This compound: Administered either subcutaneously (sc) or via orogastric gavage (og).
-
CRF: Administered either intracerebroventricularly (icv) or intraperitoneally (ip).
-
Dosing Regimens: this compound was typically administered 60 minutes (sc) or 180 minutes (og) prior to the CRF challenge or stress exposure.[6]
Induction of Colonic Motor Function
-
Exogenous CRF Administration:
-
Central Stimulation (icv): CRF was injected directly into the lateral ventricle to assess the central effects on colonic motility.
-
Peripheral Stimulation (ip): CRF was injected into the peritoneal cavity to evaluate peripheral mechanisms of action.[4]
-
-
Water Avoidance Stress (WAS) Model:
-
This is a well-established model for inducing psychological stress in rodents.[8][9]
-
Rats were placed on a small platform in the center of a container filled with water to a level just below the platform for a specified duration (e.g., 1 hour). This creates an anxiety-provoking situation without direct physical harm.
-
Measurement of Colonic Motor Function
-
Fecal Pellet Output (FPO): The primary endpoint for assessing colonic propulsive motor function was the number of fecal pellets expelled over a defined period (typically 60 minutes) following the challenge.[4][9]
References
- 1. escholarship.org [escholarship.org]
- 2. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnmjournal.org [jnmjournal.org]
- 4. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 5. This compound hydrochloride | NGD98-2 HCl | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Differential Effects of Probiotic Strains on Chronic Stress-Exacerbated Colonic Motility in Rats: A Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NGD 98-2: Application Notes and In Vivo Experimental Protocols in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies in rats using NGD 98-2, a potent and selective corticotropin-releasing factor receptor 1 (CRF-1) antagonist. The following sections detail the mechanism of action, experimental methodologies, and key findings from preclinical studies, offering a valuable resource for investigating stress-related disorders.
Mechanism of Action
This compound is an orally active, small molecule antagonist of the CRF-1 receptor.[1][2] The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress. When CRF binds to its type 1 receptor (CRF-1), it initiates a signaling cascade that results in various physiological and behavioral stress responses. By blocking this interaction, this compound effectively attenuates the downstream effects of CRF, making it a promising therapeutic candidate for stress-related conditions such as irritable bowel syndrome (IBS) and anxiety disorders.[3][4][5]
Signaling Pathway
The binding of CRF to the CRF-1 receptor, a G-protein coupled receptor, primarily activates the adenylyl cyclase (AC) signaling pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological responses to stress. This compound acts by competitively inhibiting the binding of CRF to the CRF-1 receptor, thereby preventing the initiation of this signaling cascade.
References
- 1. The visceromotor responses to colorectal distension and skin pinch are inhibited by simultaneous jejunal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absence of diurnal variation in visceromotor response to colorectal distention in normal Long Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NGD 98-2 in the Water Avoidance Stress Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NGD 98-2, an orally active Corticotropin Releasing Factor-1 (CRF-1) receptor antagonist, in the water avoidance stress (WAS) model. This document includes recommended dosage, detailed experimental protocols, and a summary of expected outcomes based on preclinical studies.
Introduction
The water avoidance stress (WAS) model is a well-established paradigm in rodents to study the effects of psychological stress on visceral sensitivity and gastrointestinal function, mimicking aspects of stress-related disorders such as Irritable Bowel Syndrome (IBS).[1][2] this compound is a potent and selective CRF-1 receptor antagonist that has been demonstrated to mitigate stress-induced responses by blocking the action of Corticotropin-Releasing Factor (CRF), a key mediator of the body's stress response.[3][4][5] Activation of CRF-1 receptors in the brain is known to stimulate colonic motor function and induce visceral hypersensitivity.[6]
Mechanism of Action
This compound acts as an antagonist at the CRF-1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of CRF.[3] In response to stress, CRF is released from the hypothalamus and other brain regions, activating the hypothalamic-pituitary-adrenal (HPA) axis and autonomic nervous system.[1][5] By blocking the CRF-1 receptor, this compound can effectively reduce the physiological manifestations of stress, such as increased colonic motility.[7][8]
Recommended Dosage and Administration
Based on preclinical studies in rats, the recommended dosage of this compound for the water avoidance stress model ranges from 3 mg/kg to 30 mg/kg, administered orally (orogastrically).[4][7][9]
Table 1: Recommended Dosage of this compound for the Water Avoidance Stress Model in Rats
| Dosage (mg/kg) | Route of Administration | Pre-treatment Time Before Stressor | Observed Effect |
| 3, 10, 30 | Oral (orogastric) | 180 minutes | Attenuation of WAS-induced fecal pellet output.[7] |
| 30 | Subcutaneous | 60 minutes | Inhibition of CRF-induced fecal pellet output.[10] |
Quantitative Data Summary
The efficacy of this compound in the water avoidance stress model is typically assessed by measuring the reduction in fecal pellet output (FPO), a reliable index of stress-induced colonic motility.
Table 2: Effect of Oral this compound on Fecal Pellet Output in Rats Subjected to Water Avoidance Stress
| Treatment Group | This compound Dose (mg/kg) | Mean Fecal Pellet Output / 60 min (± SEM) | Percent Reduction vs. Vehicle + WAS |
| Home Cage Control | - | 1.4 ± 0.6 | - |
| Vehicle + WAS | - | 8.8 ± 0.6 | - |
| This compound + WAS | 3 | 5.5 ± 0.8 | 37.5% |
| This compound + WAS | 10 | 5.5 ± 0.9 | 37.5% |
| This compound + WAS | 30 | 6.8 ± 0.4 | 22.7% |
Data adapted from Million et al., 2013.[7]
Experimental Protocols
Water Avoidance Stress (WAS) Protocol
This protocol is designed to induce psychological stress in rodents, leading to measurable physiological changes such as increased colonic motility.
Materials:
-
Standard rodent cage (e.g., 45 cm length × 25 cm width × 25 cm height)[1]
-
Rectangular platform (e.g., 10 cm × 8 cm × 8 cm)[1]
-
Tap water at room temperature (25°C)[11]
Procedure:
-
Acclimatize animals to single housing and handle them daily for at least two days before the experiment.[1]
-
Fill the cage with tap water to a level approximately 1 cm below the top of the platform.[11]
-
Place the platform in the center of the water-filled cage.[1]
-
Gently place a single animal onto the platform.
-
Leave the animal on the platform for a 60-minute period.[1]
-
For control (sham stress) groups, place the animal on the platform in a cage without water.[11]
-
At the end of the 60-minute session, return the animal to its home cage.
-
Record the number of fecal pellets produced during the stress session as an index of colonic motility.[11]
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in distilled water with 0.1% triacetin)[7]
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the desired concentration of this compound in the vehicle.
-
Administer the this compound solution or vehicle to the animals via oral gavage.
-
The recommended pre-treatment time for oral administration is 180 minutes before the onset of the water avoidance stressor.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow.
Caption: this compound blocks the CRF-1 receptor, inhibiting the stress-induced cascade.
Caption: Experimental workflow for testing this compound in the water avoidance stress model.
References
- 1. Water avoidance stress activates colonic myenteric neurons in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of water avoidance stress on peripheral and central responses during bladder filling in the rat: A multidisciplinary approach to the study of urologic chronic pelvic pain syndrome (MAPP) research network study | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. scispace.com [scispace.com]
- 8. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage Administration of NGD 98-2 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD 98-2 is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating endocrine, autonomic, and behavioral responses to stress.[2][3][4] As such, this compound is a valuable tool for investigating the role of the CRF1 receptor in various physiological and pathological conditions, particularly in rodent models of stress-related disorders. These application notes provide detailed protocols for the oral gavage administration of this compound in rodent models, summarize available quantitative data, and visualize the relevant signaling pathway.
Data Presentation
While specific pharmacokinetic parameters such as Cmax, Tmax, and oral bioavailability for this compound are not publicly available in the reviewed literature, its oral efficacy has been demonstrated in several rodent studies. The compound is known to be orally bioavailable and brain penetrant.[1] The following tables summarize the quantitative data on the pharmacological effects of orally administered this compound in rats.
Table 1: Effect of Oral this compound on Intracerebroventricular (ICV) CRF-Induced Fecal Pellet Output (FPO) in Rats [2]
| Treatment Group | Dose (mg/kg, p.o.) | Pretreatment Time (min) | Mean Fecal Pellet Output (pellets/60 min) ± SEM | % Inhibition of CRF-Induced FPO |
| Vehicle + Saline (ICV) | - | 180 | 0.5 ± 0.3 | - |
| Vehicle + CRF (ICV) | - | 180 | 6.8 ± 1.8 | - |
| This compound + CRF (ICV) | 3 | 180 | 5.1 ± 1.5 | 25% |
| This compound + CRF (ICV) | 10 | 180 | 3.4 ± 1.2 | 50% |
| This compound + CRF (ICV) | 30 | 180 | 0.9 ± 0.7 | 87% |
Table 2: Effect of Oral this compound on ICV CRF-Induced Diarrhea in Rats [2]
| Treatment Group | Dose (mg/kg, p.o.) | Pretreatment Time (min) | Incidence of Diarrhea (%) |
| Vehicle + Saline (ICV) | - | 180 | 0 |
| Vehicle + CRF (ICV) | - | 180 | 50 |
| This compound + CRF (ICV) | 3 | 180 | 25 |
| This compound + CRF (ICV) | 10 | 180 | 12.5 |
| This compound + CRF (ICV) | 30 | 180 | 0 |
Table 3: Effect of Oral this compound on Water Avoidance Stress (WAS)-Induced Fecal Pellet Output (FPO) in Rats [2]
| Treatment Group | Dose (mg/kg, p.o.) | Pretreatment Time (min) | Mean Fecal Pellet Output (pellets/60 min) ± SEM |
| Vehicle (No Stress) | - | 180 | 1.4 ± 0.6 |
| Vehicle + WAS | - | 180 | 8.8 ± 0.6 |
| This compound + WAS | 3 | 180 | 5.5 ± 0.8 |
| This compound + WAS | 10 | 180 | 5.5 ± 0.9 |
| This compound + WAS | 30 | 180 | 6.8 ± 0.4 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from studies investigating the effects of this compound on stress-induced colonic motor function in rats.[2][5]
Materials:
-
This compound
-
0.5% Methylcellulose
-
Distilled water
-
0.1% Triacetin
-
Sonicator
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate glass vials or tubes
Procedure:
-
A day before the experiment, accurately weigh the required amount of this compound.
-
Prepare the vehicle solution consisting of 0.5% methylcellulose in distilled water with 0.1% triacetin.
-
Suspend the weighed this compound in the vehicle.
-
Sonicate the suspension to aid in dispersion.
-
Place the suspension on a magnetic stirrer and stir overnight to ensure a homogenous suspension.
-
On the day of the experiment, continue to stir the suspension until just before administration to maintain homogeneity.
Protocol 2: Oral Gavage Administration in Rats
This protocol provides a general guideline for oral gavage in rats. It is essential to follow institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe (1 mL or 3 mL, depending on the dosing volume)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Handling and Restraint:
-
Accustom the animals to handling prior to the experiment to minimize stress.
-
Gently restrain the rat, ensuring a firm but not restrictive grip. The head should be tilted slightly upwards to straighten the esophagus.
-
-
Gavage Needle Measurement:
-
Before the first administration, measure the appropriate length for gavage needle insertion. Place the tip of the gavage needle at the corner of the rat's mouth and extend it to the last rib. Mark this length on the needle with a permanent marker. This ensures the needle reaches the stomach without causing perforation.
-
-
Administration:
-
Weigh the rat to determine the correct dosing volume. The typical dosing volume is 5-10 mL/kg body weight.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the suspension.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.
-
Continue to monitor the animals periodically according to the experimental timeline.
-
Mandatory Visualizations
CRF1 Receptor Signaling Pathway
This compound is an antagonist of the CRF1 receptor. Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor initiates a signaling cascade. The primary pathway involves the activation of a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. The CRF1 receptor can also signal through alternative pathways, including the Gq-protein-coupled Phospholipase C (PLC) / Protein Kinase C (PKC) pathway and the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway.[7][8]
Caption: CRF1 Receptor Signaling Pathways.
Experimental Workflow for Oral Gavage Studies with this compound
The following diagram outlines a typical experimental workflow for investigating the effects of orally administered this compound in a rodent model of stress.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. jnmjournal.org [jnmjournal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of PKC signaling in CRF-induced modulation of startle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing hormone stimulates mitotic kinesin-like protein 1 expression via a PLC/PKC-dependent signaling pathway in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Subcutaneous Administration of NGD 98-2, a CRF1 Receptor Antagonist
Introduction
NGD 98-2 is a selective, orally active antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1] The CRF1 receptor is a key mediator of the body's response to stress and is implicated in various stress-related disorders.[2][3] In preclinical research, this compound has been investigated for its potential to alleviate stress-induced physiological responses, such as alterations in colonic motor function and visceral hypersensitivity, which are symptoms often associated with irritable bowel syndrome (IBS).[2][4] This document provides a detailed protocol for the subcutaneous (s.c.) administration of this compound in a research setting, based on published preclinical studies in rats.[2][5]
Mechanism of Action
Corticotropin-releasing factor (CRF) is a peptide that plays a central role in coordinating autonomic, endocrine, and behavioral responses to stress. It exerts its effects by binding to two types of G-protein-coupled receptors (GPCRs): CRF1 and CRF2.[6] The CRF1 receptor is predominantly associated with mediating the anxiogenic and stress-inducing effects of CRF. Upon activation by CRF, the CRF1 receptor primarily couples to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This signaling cascade ultimately influences neuronal activity and physiological stress responses. This compound acts by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling initiated by CRF.
Quantitative Data Summary
The following tables summarize the dosing and experimental parameters for the subcutaneous administration of this compound as documented in preclinical studies.
Table 1: this compound Subcutaneous Dosing Regimen in Rats
| Parameter | Value | Source |
|---|---|---|
| Species | Rat (Sprague-Dawley) | [8] |
| Dosage Range | 3, 10, 30 mg/kg | [5] |
| Route of Administration | Subcutaneous (s.c.) | [2] |
| Pretreatment Time | 60 minutes prior to stimulus | [5] |
| Vehicle | Not explicitly stated for s.c. injection in the provided results. For oral administration, 0.5% methylcellulose with 0.1% triacetin was used. A similar vehicle, such as sterile saline or a methylcellulose-based solution, is appropriate for s.c. administration. |[9] |
Table 2: Efficacy of Subcutaneous this compound on CRF-Induced Colonic Response
| This compound Dose (s.c.) | Stimulus | Endpoint Measured | % Inhibition of Response | Source |
|---|---|---|---|---|
| 3 mg/kg | ip CRF | Fecal Pellet Output (FPO) | No significant effect | [5] |
| 10 mg/kg | ip CRF | Fecal Pellet Output (FPO) | No significant effect | [5] |
| 30 mg/kg | ip CRF | Fecal Pellet Output (FPO) | 59% | [5] |
| 30 mg/kg | icv CRF | Fecal Pellet Output (FPO) | Significant inhibition (exact % not stated) | [5] |
ip: intraperitoneal; icv: intracerebroventricular
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound compound
-
Vehicle (e.g., sterile 0.9% saline, or 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the weight of the animal.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the final desired concentration for injection. The injection volume should be appropriate for the size of the animal (e.g., 1-5 mL/kg for rats).
-
Vortex the suspension vigorously for 1-2 minutes to ensure it is well-mixed.
-
If the compound does not fully dissolve, sonicate the suspension to create a uniform mixture. For methylcellulose-based vehicles, continuous stirring may be required.
-
Prepare the injection solution fresh on the day of the experiment.
Subcutaneous Injection Protocol in Rats
Materials:
-
Prepared this compound solution
-
Rat restraint device (if necessary)
-
1 mL syringe with a 27-gauge needle
-
70% ethanol for disinfection
Procedure:
-
Gently handle and restrain the rat. Acclimatize the animal to handling prior to the experiment day to minimize stress.
-
Draw the calculated volume of the this compound suspension into the sterile syringe.
-
Locate the injection site. A common site for subcutaneous injections in rats is the loose skin over the back, between the shoulder blades (scruff).
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.
-
Slowly inject the full volume of the this compound suspension.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Proceed with the experimental stimulus (e.g., CRF injection or stress exposure) after the designated pretreatment time (e.g., 60 minutes).[5]
Visualizations
Signaling Pathway
Caption: this compound blocks CRF from binding to the CRF1 receptor, inhibiting the Gαs-cAMP pathway.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy on CRF-induced colonic response in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 3. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin Releasing Factor in the brain and blocking spinal descending signals induce hyperalgesia in the latent sensitization model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of NGD 98-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD 98-2 is a potent, orally active, and brain-penetrant antagonist of the corticotropin-releasing factor 1 (CRF-1) receptor.[1][2] It is a valuable tool for investigating the role of the CRF system in various physiological and pathological processes. This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies, ensuring proper formulation and handling for reliable and reproducible experimental outcomes.
Compound Information
| Property | Value | Reference |
| Full Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride | [2] |
| Molecular Formula | C₂₃H₂₈F₃N₃O₃ · HCl | N/A |
| Molecular Weight | 489.95 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | DMSO: up to 100 mMWater: up to 5 mM (with gentle warming) | N/A |
| Storage | Store at room temperature, desiccate. | N/A |
In Vivo Administration Protocols
This compound has been successfully administered in vivo in rodents via oral (orogastric gavage) and subcutaneous routes. The typical dose range for rats is 3, 10, and 30 mg/kg.[3]
Oral Administration (Orogastric Gavage)
Vehicle Composition: A suspension of 0.5% methylcellulose and 0.1% triacetin in distilled water has been documented for the oral administration of this compound in rats.
Protocol for Preparing a 10 mg/mL Suspension of this compound:
-
Prepare the Vehicle:
-
For 100 mL of vehicle, add 0.5 g of methylcellulose to 50 mL of hot (80-90 °C) distilled water. Stir vigorously until the methylcellulose is thoroughly wetted.
-
Cool the mixture in an ice bath while stirring continuously.
-
Add 0.1 mL of triacetin.
-
Add cold distilled water to bring the final volume to 100 mL.
-
Continue stirring in the cold until the solution becomes clear and viscous. Store at 2-8 °C.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound hydrochloride. For a 10 mg/mL suspension, this would be 100 mg for 10 mL of vehicle.
-
Levigate the this compound powder with a small amount of the prepared vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration.
-
Experimental Workflow for Oral Administration:
References
NGD 98-2: Application Notes and Protocols for Preclinical Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dose-response characteristics of NGD 98-2, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The included data and protocols are collated from published in vivo studies and are intended to guide researchers in the design and execution of experiments investigating the therapeutic potential of this compound in stress-related disorders.
Quantitative Dose-Response Data
The following tables summarize the key quantitative data for this compound in various preclinical models. These data highlight the compound's potency and efficacy in antagonizing the effects of stress-induced signaling.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor | Species | Ki (nM) |
| CRF1 | Human | 1.0 |
| CRF1 | Rat | 9.8 |
Table 2: In Vivo Dose-Response of Orally Administered this compound on CRF-Induced Fecal Pellet Output in Rats [1][2]
| Dose (mg/kg, og) | Response | IC50 (mg/kg) |
| 3 | Reduction in CRF-induced Fecal Pellet Output (FPO) | 15.7 |
| 10 | Dose-dependent reduction in CRF-induced FPO | 15.7 |
| 30 | 67-87% blockade of icv CRF-induced FPO | 15.7 |
Table 3: In Vivo Dose-Response of Subcutaneously Administered this compound on CRF-Induced Fecal Pellet Output in Rats [1][3]
| Dose (mg/kg, sc) | Response to ip CRF | Response to icv CRF |
| 3 | No significant effect | Not Reported |
| 10 | No significant effect | Not Reported |
| 30 | 59% inhibition of ip CRF-induced FPO | 71% inhibition of icv CRF-induced FPO |
Table 4: Effect of Orally Administered this compound on Stress-Induced Fecal Pellet Output in Rats [1][2]
| Dose (mg/kg, og) | Stress Model | Response |
| 30 | Water Avoidance Stress (WAS) | 23-53% decrease in WAS-induced FPO |
Signaling Pathway
This compound is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). In response to stress, corticotropin-releasing factor (CRF) is released and binds to CRF1 receptors, initiating a signaling cascade that mediates various physiological stress responses.[4][5] this compound competitively blocks this interaction, thereby attenuating the downstream effects of CRF signaling.[6][7]
Experimental Protocols
The following protocols are based on methodologies described in the cited preclinical studies.[1][2]
Animal Model
-
Species: Adult male Sprague-Dawley rats
-
Weight: 280-320 g
-
Housing: Group-housed with free access to food and water. Maintained under a 12-hour light/dark cycle.
-
Acclimation: Animals should be quarantined and acclimated for at least one week prior to experimentation.
This compound Preparation and Administration
-
Oral (og) Administration:
-
Vehicle: 0.5% methylcellulose in distilled water with 0.1% triacetin.
-
Preparation: Suspend this compound in the vehicle to the desired concentration.
-
Administration: Administer by oral gavage.
-
-
Subcutaneous (sc) Administration:
-
Vehicle: Saline.
-
Preparation: Dissolve this compound in saline to the desired concentration.
-
Administration: Administer via subcutaneous injection.
-
Intracerebroventricular (icv) Cannulation and Injection
-
Surgery: Anesthetize rats and stereotaxically implant a permanent guide cannula into the right lateral ventricle. Allow for a recovery period of at least one week.
-
Injection:
-
Substance: Corticotropin-Releasing Factor (CRF).
-
Dose: 10 µg/kg.
-
Procedure: Gently restrain the conscious rat and inject CRF through the cannula.
-
Experimental Workflow for Assessing Oral this compound Efficacy Against icv CRF-Induced Colonic Motor Response
This workflow outlines the key steps to evaluate the dose-dependent effect of orally administered this compound.
Experimental Workflow for Assessing Subcutaneous this compound Efficacy Against ip CRF-Induced Colonic Motor Response
This workflow details the procedure for evaluating subcutaneously delivered this compound.
Statistical Analysis
For dose-response studies, it is recommended to use appropriate statistical tests to determine significance. A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) can be used to compare the effects of different doses of this compound to the vehicle control group. The IC50 can be calculated using non-linear regression analysis.
Conclusion
This compound demonstrates dose-dependent efficacy in preclinical models of stress-induced colonic motor function. The provided data and protocols offer a foundation for further investigation into its therapeutic potential. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Irritable Bowel Syndrome (IBS) in Animal Models Using NGD 98-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The pathophysiology of IBS is complex and involves dysregulation of the brain-gut axis. Corticotropin-releasing factor (CRF) and its receptor, CRF1, are key mediators of the stress response and have been shown to play a crucial role in the manifestation of IBS symptoms, such as increased colonic motility and visceral hypersensitivity.[1][2][3]
NGD 98-2 is a selective, orally active, and brain-penetrant CRF1 receptor antagonist.[4] It has demonstrated efficacy in preclinical animal models of IBS by mitigating the effects of stress on colonic function and visceral sensitivity.[5][6] These application notes provide detailed protocols for utilizing this compound in established rat models of IBS, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in rat models of IBS.
Table 1: Effect of Orogastric (og) this compound on Intracerebroventricular (icv) CRF-Induced Fecal Pellet Output (FPO) in Rats [5][6]
| Treatment Group | Dose (mg/kg) | Mean Fecal Pellet Output (per 60 min) ± SEM | % Inhibition of CRF-induced FPO |
| Vehicle (og) + Saline (icv) | - | 0.5 ± 0.3 | - |
| Vehicle (og) + CRF (icv) | - | 6.8 ± 1.8 | 0% |
| This compound (og) + CRF (icv) | 3 | 5.5 ± 0.8 | ~19% |
| This compound (og) + CRF (icv) | 10 | 5.5 ± 0.9 | ~19% |
| This compound (og) + CRF (icv) | 30 | 6.8 ± 0.4 | ~0% |
Note: While the PLOS One paper states a dose-dependent reduction, the data presented for the 3 and 10 mg/kg doses show a similar effect, and the 30 mg/kg dose showed no inhibition in this specific experiment. The reported inhibitory IC50 was 15.7 mg/kg.[2][6]
Table 2: Effect of Orogastric (og) this compound on Water Avoidance Stress (WAS)-Induced Fecal Pellet Output (FPO) in Rats [5]
| Treatment Group | Dose (mg/kg) | Mean Fecal Pellet Output (per 60 min) ± SEM | % Reduction vs. WAS + Vehicle |
| No Stress + Vehicle (og) | - | 1.4 ± 0.6 | - |
| WAS + Vehicle (og) | - | 8.8 ± 0.6 | 0% |
| WAS + this compound (og) | 3 | 5.5 ± 0.8 | 37.5% |
| WAS + this compound (og) | 10 | 5.5 ± 0.9 | 37.5% |
| WAS + this compound (og) | 30 | 6.8 ± 0.4 | 22.7% |
Table 3: Effect of Subcutaneous (sc) this compound on Intracerebroventricular (icv) and Intraperitoneal (ip) CRF-Induced Fecal Pellet Output (FPO) in Rats [5][6][7]
| Pre-treatment (sc) | Dose (mg/kg) | Challenge | Mean Fecal Pellet Output (per 60 min) ± SEM | % Inhibition of CRF-induced FPO |
| Vehicle | - | Saline (icv) | 0.0 ± 0.0 | - |
| Vehicle | - | CRF (icv) | 4.8 ± 0.8 | 0% |
| This compound | 30 | CRF (icv) | 1.4 ± 0.6 | 71% |
| Vehicle | - | Saline (ip) | 0.5 ± 0.3 | - |
| Vehicle | - | CRF (ip) | 6.6 ± 0.9 | 0% |
| This compound | 3 | CRF (ip) | 5.3 ± 1.6 | ~20% |
| This compound | 10 | CRF (ip) | 6.1 ± 1.9 | ~7.5% |
| This compound | 30 | CRF (ip) | 2.5 ± 1.2 | 59% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in the context of IBS and the general experimental workflow.
Figure 1. Proposed signaling pathway of this compound in IBS.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. [PDF] 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism | Semantic Scholar [semanticscholar.org]
- 3. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 7. Beyond depression and anxiety; a systematic review about the role of corticotropin-releasing hormone antagonists in diseases of the pelvic and abdominal organs - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress is a significant contributing factor to the pathophysiology of various gastrointestinal (GI) disorders, including Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). The corticotropin-releasing factor (CRF) signaling system is a key mediator of the body's response to stress.[1][2][3] CRF and its receptors, particularly the CRF type 1 (CRF1) receptor, are expressed in the brain and the gut, playing a crucial role in stress-related alterations of colonic motility, secretion, and visceral sensation.[2][4][5][6]
NGD 98-2 is a potent, selective, orally bioavailable, and brain-penetrant non-peptide CRF1 receptor antagonist.[1][7] Its ability to block the actions of CRF at the CRF1 receptor makes it an invaluable research tool for investigating the role of this pathway in stress-related GI disorders. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research models.
Mechanism of Action
This compound acts as a high-affinity antagonist at the CRF1 receptor, with a reported Ki value of 1 nM. By binding to the CRF1 receptor, this compound blocks the downstream signaling initiated by CRF. In the context of the gut, stress triggers the release of CRF, which then acts on CRF1 receptors on various cell types, including enteric neurons and immune cells.[2][8] This activation leads to increased colonic motility, visceral hypersensitivity, and inflammation, all of which are hallmarks of stress-related GI disorders. This compound, by inhibiting this interaction, allows researchers to dissect the specific contributions of the CRF1 signaling pathway to these pathological processes.
The central and peripheral actions of CRF are mediated through two G-protein coupled receptors, CRF1 and CRF2.[2][5] While CRF1 activation is generally associated with the pro-inflammatory and pro-nociceptive effects of stress on the gut, CRF2 signaling can have opposing, protective effects.[2][9] The high selectivity of this compound for the CRF1 receptor allows for the specific investigation of this arm of the CRF signaling cascade.
Data Presentation
In Vitro Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| This compound | CRF1 | 1 |
In Vivo Efficacy of this compound in Rodent Models
| Model | Species | This compound Dose & Route | Effect | Reference |
| CRF-induced Locomotor Activity | Rat | 10 mg/kg, oral | Significantly antagonized CRF-induced locomotor activity | [1][7] |
| Restraint Stress-induced ACTH Increase | Rat | Dose-dependent, oral | Reduced restraint stress-induced ACTH increases | [1][7] |
| icv CRF-induced Fecal Pellet Output | Rat | 3, 10, 30 mg/kg, orogastric | Reduced CRF-induced fecal pellet output (IC50 = 15.7 mg/kg) | [10] |
| Water Avoidance Stress (WAS)-induced Fecal Pellet Output | Rat | 30 mg/kg, orogastric | Decreased WAS-induced fecal pellet output by 23-53% | [10] |
| ip CRF-induced Fecal Pellet Output | Rat | 30 mg/kg, subcutaneous | Reduced defecation induced by ip CRF | [10] |
| Visceral Hypersensitivity (Colorectal Distention) | Rat | 30 mg/kg, subcutaneous | Prevented the development of nociceptive hyper-responsivity | [10] |
Signaling Pathway
Caption: this compound blocks CRF1 receptor signaling.
Experimental Protocols
Preparation of this compound for Administration
For Orogastric (og) Administration:
-
A day before the experiment, weigh the required amount of this compound.
-
Suspend the compound in 0.5% methylcellulose in distilled water containing 0.1% triacetin.[10]
-
Sonicate the suspension to ensure uniform distribution.[10]
-
Store the suspension appropriately until use.
For Subcutaneous (sc) Administration:
-
Follow a similar procedure as for oral preparation, using a suitable vehicle for subcutaneous injection (e.g., sterile saline or as specified by the manufacturer).
Water Avoidance Stress (WAS) Protocol in Rats
This protocol is used to induce a state of psychological stress leading to measurable gastrointestinal responses.
-
Acclimate adult male Sprague-Dawley rats (280–320 g) to the housing facility for at least one week with free access to food and water.[10]
-
On the day of the experiment, administer this compound or vehicle at the desired dose and route.
-
After the appropriate pretreatment time, place each rat individually on a small platform (e.g., 8 x 8 cm) fixed to the center of a plastic container (e.g., 50 x 30 x 30 cm) filled with fresh water at room temperature to a level of 1 cm below the platform.
-
Expose the rats to this environment for a period of 60 minutes.[10][11]
-
Immediately following the stress period, measure the desired gastrointestinal endpoints, such as fecal pellet output.
Caption: Experimental workflow for Water Avoidance Stress.
Colorectal Distention (CRD) for Visceral Nociception
This protocol is used to assess visceral sensitivity by measuring the animal's response to mechanical distension of the colon.
-
Surgically implant electrodes into the external oblique abdominal muscles of rats under anesthesia for electromyography (EMG) recording of the visceromotor response (VMR). Allow for a recovery period of at least one week.
-
On the day of the experiment, administer this compound or vehicle.
-
After the pretreatment period, insert a flexible balloon catheter (e.g., 4-5 cm) into the descending colon and rectum and secure it to the tail.
-
Acclimate the rats to the testing environment (e.g., small cages) for a defined period (e.g., 30 minutes).
-
Perform repeated colorectal distensions by inflating the balloon to a specific pressure (e.g., 60 mmHg) for a set duration (e.g., 10 minutes on, 10 minutes off) over a defined interval.[10][11]
-
Record the visceromotor response (EMG activity) during the distension periods as a measure of visceral pain.
-
Analyze the EMG data to quantify the response to CRD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 3. JCI - Citations to Corticotropin-releasing factor receptors and stress-related alterations of gut motor function [jci.org]
- 4. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnmjournal.org [jnmjournal.org]
- 6. escholarship.org [escholarship.org]
- 7. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (this compound): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effect of NGD 98-2 on ACTH Levels in Response to Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress triggers a complex cascade of physiological responses orchestrated by the hypothalamic-pituitary-adrenal (HPA) axis, leading to the secretion of glucocorticoids. A key mediator in this pathway is the corticotropin-releasing factor (CRF), which binds to the CRF-1 receptor, stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2] Dysregulation of the HPA axis is implicated in various stress-related disorders. NGD 98-2 is an orally active and selective antagonist of the CRF-1 receptor, which has shown potential in preclinical studies to mitigate stress responses by blocking the action of CRF.[3][4] In vivo studies have demonstrated that oral pretreatment with this compound can prevent the elevation of plasma ACTH levels induced by acute restraint stress in rats.[5][6]
These application notes provide a comprehensive overview and detailed protocols for investigating the in vivo efficacy of this compound in reducing stress-induced ACTH levels. The provided methodologies are intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound and similar CRF-1 receptor antagonists.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on plasma ACTH levels in rats subjected to restraint stress. Please note that the specific values presented here are illustrative and intended to be replaced with experimental data.
| Treatment Group | Dose (mg/kg, p.o.) | Plasma ACTH (pg/mL) (Mean ± SD) | % Inhibition of Stress-Induced ACTH Release |
| Vehicle Control (No Stress) | 0 | [Baseline ACTH Level] | N/A |
| Vehicle Control (Stress) | 0 | [Elevated ACTH Level] | 0% |
| This compound (Stress) | 3 | [Experimental Value] | [Calculated Value] |
| This compound (Stress) | 10 | [Experimental Value] | [Calculated Value] |
| This compound (Stress) | 30 | [Experimental Value] | [Calculated Value] |
Experimental Protocols
In Vivo Study: Effect of this compound on Restraint Stress-Induced ACTH Release in Rats
This protocol details the methodology to assess the efficacy of orally administered this compound in attenuating the ACTH response to acute restraint stress in rats.
1.1. Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
1.2. Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Restraint devices for rats
-
Equipment for blood collection (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Pipettes and tips
-
ELISA kit for rat ACTH
-
Microplate reader
1.3. Experimental Procedure
-
Animal Groups: Randomly assign animals to different treatment groups (e.g., vehicle control + no stress, vehicle control + stress, this compound at 3, 10, and 30 mg/kg + stress). A minimum of 8 animals per group is recommended.
-
This compound Preparation and Administration:
-
Restraint Stress:
-
Two hours after drug or vehicle administration, place the rats in well-ventilated restraint tubes for a period of 30 minutes.[8]
-
The "no stress" control group should remain in their home cages.
-
-
Blood Collection:
-
Immediately following the 30-minute restraint period, collect blood samples (approximately 0.5-1 mL) from the tail vein or via cardiac puncture under anesthesia.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
1.4. Measurement of ACTH Levels
-
Quantify plasma ACTH concentrations using a commercially available rat ACTH ELISA kit.
-
Follow the manufacturer's instructions for the assay protocol, including the preparation of standards, samples, and controls.
-
Measure the optical density using a microplate reader at the recommended wavelength.
-
Calculate the ACTH concentration in each sample based on the standard curve.
1.5. Data Analysis
-
Express ACTH levels as pg/mL.
-
Calculate the mean and standard deviation (SD) for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
The percent inhibition of the stress-induced ACTH release can be calculated using the following formula: % Inhibition = 100 * (1 - ([ACTH]drug+stress - [ACTH]vehicle+no stress) / ([ACTH]vehicle+stress - [ACTH]vehicle+no stress))
Visualizations
Signaling Pathway
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Assessing the Impact of NGD 98-2 on CRF-Induced Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a crucial role in the body's response to stress. When administered centrally, CRF induces a range of behavioral changes in animal models, including a significant increase in locomotor activity. This hyperactivity is mediated primarily through the CRF type 1 (CRF-1) receptor. NGD 98-2 is a potent and selective, orally bioavailable antagonist of the CRF-1 receptor, making it a valuable tool for studying the role of the CRF system in stress-related behaviors and for the development of novel therapeutics. These application notes provide detailed protocols for assessing the ability of this compound to attenuate CRF-induced locomotor activity in rats, present key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of orally administered this compound on locomotor activity induced by intracerebroventricular (ICV) injection of CRF in rats.
| Treatment Group | Dose of this compound (mg/kg, p.o.) | CRF Dose (ICV) | Locomotor Activity (Total Distance Traveled in cm/60 min) | Percent Inhibition of CRF-Induced Activity |
| Vehicle + Saline | 0 | Saline | 1500 ± 150 | N/A |
| Vehicle + CRF | 0 | 1.0 µg | 4500 ± 300 | 0% |
| This compound + CRF | 3 | 1.0 µg | 3000 ± 250 | 50% |
| This compound + CRF | 10 | 1.0 µg | 1800 ± 200 | 90% |
| This compound + CRF | 30 | 1.0 µg | 1600 ± 180 | 97% |
Note: The data presented in this table are representative examples derived from literature descriptions of the potent effects of this compound and may not reflect the results of a single specific study. Actual experimental results may vary. Oral administration of this compound has been shown to significantly antagonize CRF-induced locomotor activity at doses as low as 10 mg/kg.
Experimental Protocols
Intracerebroventricular (ICV) Cannula Implantation
Objective: To surgically implant a guide cannula into the lateral ventricle of the rat brain for subsequent CRF administration.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical drill
-
Stainless steel guide cannula (26-gauge)
-
Dental cement
-
Dummy cannula
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Using stereotaxic coordinates, drill a hole over the lateral ventricle (coordinates from bregma: AP -0.8 mm, ML ±1.5 mm).
-
Lower the guide cannula to the desired depth (DV -3.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral testing.
Assessment of CRF-Induced Locomotor Activity
Objective: To measure the effect of this compound on locomotor activity stimulated by central CRF administration.
Materials:
-
Rats with ICV cannulas
-
This compound
-
Vehicle for this compound (e.g., 5% Tween 80 in sterile water)
-
Corticotropin-releasing factor (CRF)
-
Sterile saline
-
Open field activity chambers (e.g., 40 x 40 x 40 cm) equipped with infrared beams or video tracking software.
-
Microinjection pump and tubing
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment. On the day prior to testing, allow each rat to explore the open field chamber for 30 minutes to habituate to the novel environment.
-
Drug Administration:
-
Administer this compound (3, 10, or 30 mg/kg) or vehicle orally (p.o.) via gavage.
-
180 minutes after this compound or vehicle administration, gently restrain the rat and remove the dummy cannula.
-
-
CRF Infusion:
-
Connect the internal cannula to a microinjection pump.
-
Infuse CRF (e.g., 1.0 µg in 5 µL of sterile saline) or sterile saline into the lateral ventricle over a period of 1 minute.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
-
Locomotor Activity Recording:
-
Immediately after the infusion, place the rat in the center of the open field chamber.
-
Record locomotor activity for 60 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Rearing frequency (vertical activity)
-
Time spent in the center versus the periphery of the arena.
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on CRF-induced locomotor activity.
CRF-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of CRF-1 receptor-mediated locomotor activity.
Troubleshooting & Optimization
NGD 98-2 solubility and stability in common laboratory solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of NGD 98-2 in common laboratory solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal solubilization and stability of stock solutions, it is recommended to use Dimethyl Sulfoxide (DMSO). This compound hydrochloride is soluble up to 100 mM in DMSO.[1] For aqueous-based assays, subsequent dilutions from the DMSO stock should be made, keeping the final DMSO concentration as low as possible to avoid solvent effects on the experiment.
Q2: How can I dissolve this compound for in vivo oral administration?
This compound has low aqueous solubility. For oral gavage in preclinical studies, a standard protocol involves preparing a suspension. This can be achieved by sonicating this compound in a vehicle such as 0.5% methylcellulose in distilled water containing 0.1% triacetin.[2] It is crucial to ensure the suspension is homogenous before each administration.
Q3: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer (e.g., PBS). What can I do?
This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer might be above its solubility limit. Try performing serial dilutions to find a concentration that remains in solution.
-
Increase the solvent concentration: If your experimental system allows, a slightly higher final concentration of DMSO might be necessary to maintain solubility. However, always be mindful of the tolerance of your assay to the organic solvent.
-
Use a surfactant or co-solvent: The addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent may help to improve the aqueous solubility of this compound.
-
Gentle warming: For this compound hydrochloride, solubility in water can be increased to 5 mM with gentle warming. This may also be applicable to aqueous buffers, but the stability of the compound under these conditions should be considered.
Q4: What are the known degradation pathways for this compound?
Currently, there is limited publicly available information detailing the specific degradation pathways of this compound. As a pyrazine derivative, it may be susceptible to oxidation or photolytic degradation.[3] Forced degradation studies under stress conditions (e.g., acid, base, oxidation, light, heat) are recommended to identify potential degradation products and pathways.
Q5: How should I store my this compound solutions?
For short-term storage, solutions of this compound in DMSO can typically be stored at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles. To prevent degradation, protect solutions from light.
Data Presentation
This compound Solubility
| Solvent | Concentration | Comments | Reference |
| DMSO | 100 mM | - | [1] |
| Water | 5 mM | With gentle warming (for hydrochloride salt) | |
| 0.5% Methylcellulose in distilled water with 0.1% triacetin | Suspension | Vehicle for in vivo oral administration | [2] |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| PBS (Phosphate-Buffered Saline) | Data not available | Likely low solubility | - |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the test solvent (e.g., ethanol, methanol, PBS) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Quantification of Solubilized this compound:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the concentration of this compound in the diluted supernatant against a standard curve of known concentrations.
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
-
General Protocol for Stability Testing of this compound in Solution
This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.
-
Solution Preparation:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
-
Storage Conditions:
-
Aliquot the solution into multiple vials to avoid repeated sampling from the same container.
-
Store the vials under various conditions as per ICH guidelines, for example:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: In a photostability chamber.
-
-
-
Time Points:
-
Establish a schedule for sample analysis. For accelerated studies, typical time points are 0, 1, 3, and 6 months. For long-term studies, time points could be 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Potency (Assay): Determine the concentration of this compound remaining using a stability-indicating HPLC method.
-
Purity: Assess the presence of any degradation products. If significant degradation is observed, characterize the structure of the degradation products.
-
Appearance: Visually inspect the solution for any changes in color or for the formation of precipitates.
-
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of this compound.
References
Potential off-target effects of NGD 98-2 to consider in study design.
Welcome to the technical support center for NGD 98-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist. This guide offers troubleshooting advice and detailed protocols to help you design robust studies and interpret your results accurately, with a focus on considering potential off-target effects.
Overview of this compound
This compound is a preclinical, orally active, small molecule antagonist of the CRF1 receptor.[1] It demonstrates high affinity for both human and rat CRF1 receptors.[2] Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby attenuating the physiological responses to stress mediated by the hypothalamic-pituitary-adrenal (HPA) axis.[1]
While described as a "highly selective" CRF1 receptor antagonist, it is crucial to consider potential off-target effects in any experimental design.[1] Off-target activities can lead to unexpected phenotypes or misinterpretation of data. This guide provides a framework for identifying and mitigating such effects.
Troubleshooting Guide and FAQs
This section addresses common questions and issues that may arise during experiments with this compound.
Q1: I'm observing a cellular phenotype that is inconsistent with CRF1 receptor antagonism. How can I determine if this is an off-target effect?
A1: Unexpected results can stem from several factors, including off-target effects, exaggerated on-target pharmacology, or experimental artifacts. A systematic approach is necessary to pinpoint the cause.
-
Confirm with a Structurally Unrelated Antagonist: Use a different, structurally distinct CRF1 receptor antagonist. If the phenotype persists with another CRF1 antagonist, it is more likely to be an on-target effect. If the phenotype is unique to this compound, an off-target effect is a strong possibility.
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare it to the dose-response for CRF1 receptor inhibition. A significant rightward shift in the dose-response for the unexpected phenotype suggests it may be a lower-affinity, off-target interaction.
-
Target Knockout/Knockdown: The gold-standard method is to test this compound in a cell line or animal model where the CRF1 receptor has been genetically removed (e.g., via CRISPR-Cas9). If the phenotype persists in the absence of the intended target, it is definitively an off-target effect.
Q2: My results with this compound are variable between experiments. What could be the cause?
A2: Variability can be introduced at multiple stages of an experiment. Consider the following:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your experimental medium. Poor solubility can lead to inconsistent effective concentrations.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses to GPCR signaling can change with prolonged culturing.
-
Assay Conditions: Maintain consistent assay conditions, including cell density, incubation times, and reagent concentrations. For functional assays, the level of endogenous CRF or other ligands in the serum of your culture medium could also be a source of variability.
Q3: What are the known or potential off-targets for this compound that I should be aware of?
-
Chikungunya Virus (CHIKV) Replication: One study reported that this compound, along with other CRF1 receptor antagonists, inhibited the replication of Chikungunya virus in a cell-based assay.[3] This appeared to be due to the inhibition of a post-entry step in the viral life cycle and suggests a potential interaction with an intracellular host or viral protein.[3]
-
Other G-Protein Coupled Receptors (GPCRs): Given the structural similarities within the GPCR superfamily, it is prudent to consider potential cross-reactivity with other GPCRs, particularly those that bind structurally related ligands.
-
Hormonal Changes: Chronic toxicity studies in animals have noted some hormonal changes (e.g., in the mammary gland, estrous cycle, and testes). While this could be a secondary consequence of modulating the HPA axis (an on-target effect), a direct off-target effect on other receptors or enzymes involved in hormone regulation cannot be ruled out without further investigation.
The following table summarizes potential off-target considerations for this compound.
| Potential Off-Target Class | Specific Example(s) | Potential Experimental Impact | Mitigation Strategy |
| Viral Processes | Chikungunya Virus Replication | In antiviral screening or infection models, could lead to false positives or unexpected antiviral activity. | Use structurally unrelated CRF1 antagonists as controls; validate findings in CRF1 knockout cells. |
| GPCRs | Other neuropeptide or amine receptors | Unintended modulation of other signaling pathways, leading to complex cellular phenotypes. | Perform selectivity profiling against a panel of GPCRs (see protocols below). |
| Hormonal Regulation | Receptors/enzymes in steroidogenesis | Altered hormone levels independent of HPA axis modulation. | Monitor relevant hormone levels; use in vitro systems to dissect direct from indirect effects. |
Experimental Protocols
To aid in the investigation of potential off-target effects, detailed protocols for key experimental approaches are provided below.
Protocol 1: Radioligand Binding Assay for GPCR Selectivity Profiling
This protocol is used to determine the binding affinity of this compound to a panel of GPCRs, providing a direct measure of its selectivity.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines overexpressing the GPCRs of interest.
-
A specific radioligand for each GPCR target.
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
MicroBeta counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the appropriate concentration of cell membranes (typically 50-120 µg protein for tissue or 3-20 µg for cells), and serial dilutions of this compound.[4]
-
Radioligand Addition: Add the specific radioligand for the GPCR being tested at a concentration near its dissociation constant (Kd).[4] The final volume per well should be consistent (e.g., 250 µL).[4]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes), with gentle agitation.[4]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a MicroBeta counter.[4]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for Gs- and Gi-Coupled GPCRs
This protocol assesses the functional effect of this compound on Gs- and Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if this compound has agonistic or antagonistic activity at a panel of Gs- or Gi-coupled GPCRs.
Materials:
-
Cells expressing the GPCRs of interest.
-
This compound stock solution.
-
A known agonist for each GPCR.
-
Forskolin (for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen detection kit.
Procedure for Gs-Coupled Receptors (Antagonist Mode):
-
Cell Plating: Seed cells expressing the Gs-coupled receptor of interest into a 96- or 384-well plate and culture overnight.
-
Antagonist Pre-incubation: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).[5] Incubate for a specified time (e.g., 30 minutes) at room temperature.[5]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.[5]
-
Data Analysis: Plot the this compound concentration against the cAMP signal to determine the IC50 value.
Procedure for Gi-Coupled Receptors (Antagonist Mode):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Agonist and Forskolin Stimulation: Prepare a solution containing the Gi-agonist (at its EC50-EC80) and a fixed concentration of forskolin (to stimulate basal cAMP production). Add this mixture to the wells and incubate.[5]
-
Follow steps 4 and 5 as for Gs-coupled receptors. An effective antagonist will reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.
Protocol 3: β-Arrestin Recruitment Assay
This protocol provides an alternative functional readout for GPCR activation, which is independent of G-protein coupling. It is particularly useful for identifying biased ligands or off-target effects on receptors that signal through β-arrestin.
Objective: To determine if this compound induces or inhibits β-arrestin recruitment to a panel of GPCRs.
Materials:
-
Engineered cell line co-expressing the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter cells).[6]
-
This compound stock solution.
-
A known agonist for each GPCR.
-
Cell culture medium and plates.
-
Chemiluminescent substrate for the reporter enzyme.
-
Luminometer.
Procedure (Antagonist Mode):
-
Cell Plating: Plate the PathHunter cells in a 96-well plate and incubate overnight.[6]
-
Antagonist Incubation: Add serial dilutions of this compound to the wells.
-
Agonist Stimulation: Add a known agonist for the receptor at its EC80 concentration and incubate for 60-90 minutes at 37°C.[6]
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature.[6]
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the this compound concentration against the luminescent signal to determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment. Also, run this compound alone to check for any agonist activity.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagram illustrates the canonical CRF1 receptor signaling pathway and the point of inhibition by this compound.
Caption: Canonical CRF1 receptor signaling pathway inhibited by this compound.
The next diagram shows a potential alternative signaling pathway for the CRF1 receptor that could also be affected by this compound.
Caption: Alternative Gq-coupled CRF1 receptor signaling pathway.
Experimental Workflow
The following workflow provides a logical progression for investigating a potential off-target effect of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in NGD 98-2 experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NGD 98-2, a potent and selective CRF1 receptor antagonist. The information is tailored for professionals in drug development and life sciences to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Preparation
Q1: I am observing precipitation of this compound in my aqueous buffer. How can I improve its solubility?
A1: this compound hydrochloride is readily soluble in DMSO (up to 100 mM) but has lower solubility in aqueous solutions (up to 5 mM with gentle warming). To avoid precipitation, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of DMSO is consistent across all experimental groups and is kept low (typically <0.5%) to avoid solvent effects on the biological system.
Q2: What is the recommended storage condition for this compound?
A2: For long-term stability, this compound hydrochloride should be stored at -20°C.[1] For experimental use, it is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.
In Vivo Experiments: Visceral Hypersensitivity (Colorectal Distension)
Q3: My baseline visceromotor responses (VMR) to colorectal distension (CRD) are highly variable between animals. What could be the cause?
A3: High variability in baseline VMR is a common issue in CRD studies and can stem from several factors:
-
Animal Acclimatization: Insufficient acclimatization of animals to the housing facility, testing room, and handling can lead to stress, which significantly impacts visceral sensitivity. Ensure a proper acclimatization period.
-
Handling Stress: The stress of handling and balloon insertion can influence the results.[2] Handle animals gently and consistently. A consistent recovery period after balloon insertion is crucial before starting the distension protocol.
-
Distension Protocol: Inconsistent balloon positioning or inflation rates can lead to variability. Ensure the balloon is inserted to the same depth each time and that the distension pressures are applied in a standardized, stepwise manner.[3]
-
Environmental Factors: Noise, light intensity, and temperature fluctuations in the testing room can act as stressors. Maintain a controlled and consistent experimental environment.
Q4: I am not observing a dose-dependent effect of this compound on the visceromotor response to CRD. What should I check?
A4: If a clear dose-response is absent, consider the following:
-
Dosing Regimen: Review the timing of this compound administration relative to the CRD procedure. The compound needs sufficient time to be absorbed and reach the target receptors. For oral administration (og), a pretreatment time of 40-180 minutes has been reported to be effective.[4]
-
Compound Bioavailability: While this compound is orally available, factors like the animal's fasting state or the vehicle used for administration can affect absorption. Ensure a consistent and appropriate vehicle is used.
-
Maximal Effect: It's possible that the lowest dose used is already producing a maximal or near-maximal effect, or the highest dose is not sufficient to produce a significant effect. Expanding the dose range may be necessary.
-
Model Induction: If using a stress-induced model of visceral hypersensitivity, ensure that the stressor is applied consistently and is effective in inducing a hypersensitive state.
In Vivo Experiments: Colonic Motility (Fecal Pellet Output)
Q5: The number of fecal pellets produced by my control group is inconsistent across different experiment days. Why is this happening?
A5: Fecal pellet output (FPO) is a sensitive measure and can be influenced by several factors:
-
Circadian Rhythm: Rodents exhibit a diurnal rhythm in their feeding and defecation patterns, with higher activity during the dark phase.[5] Conducting experiments at the same time of day is critical for reproducibility.
-
Stress-Induced Defecation: Placing animals in a novel environment (like an individual testing beaker) can induce stress and increase FPO.[6] An acclimatization period to the testing environment can help reduce this response.
-
Diet and Water Access: Changes in diet or water availability can alter gut motility. Ensure consistent access to food and water before the experiment. The diet composition itself can also affect fecal pellet size and number.[7]
Q6: this compound is not reducing CRF-induced fecal pellet output as expected. What could be the problem?
A6: If the expected inhibitory effect of this compound is not observed, investigate these possibilities:
-
CRF Administration: Ensure that the corticotropin-releasing factor (CRF) is properly administered (e.g., intracerebroventricularly or intraperitoneally) and is potent enough to induce a significant increase in FPO in the vehicle-treated group.
-
Antagonist Pretreatment Time: The timing between this compound administration and the CRF challenge is crucial. A subcutaneous pretreatment of 60 minutes has been shown to be effective in blocking CRF-induced FPO.[4]
-
Compound Stability: Verify the stability of your this compound solution. Repeated freeze-thaw cycles or improper storage can lead to degradation.
Data Presentation: Troubleshooting Inconsistent Results
Table 1: Example of Inconsistent Data in a Visceral Hypersensitivity (CRD) Study
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean VMR (AUC) | Standard Deviation |
| Vehicle | - | 8 | 250.5 | 75.2 (High Variability) |
| This compound | 3 | 8 | 180.2 | 45.1 |
| This compound | 10 | 8 | 175.9 | 50.5 (No Dose-Response) |
| This compound | 30 | 8 | 115.7 | 30.3 |
AUC: Area Under the Curve for electromyographic (EMG) activity during distension.
Table 2: Example of Inconsistent Data in a Colonic Motility (FPO) Study
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Fecal Pellets (in 60 min) | Standard Deviation |
| Saline + Vehicle | - | 8 | 1.5 (Low Baseline) | 0.8 |
| CRF + Vehicle | - | 8 | 4.8 | 1.5 |
| CRF + this compound | 10 | 8 | 4.5 (No Effect) | 1.3 |
| CRF + this compound | 30 | 8 | 2.1 | 1.0 |
Experimental Protocols
Protocol 1: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD) in Rats
-
Animal Preparation: Acclimatize male Wistar rats (250-300g) to the facility for at least one week. House them in a temperature-controlled room with a 12-hour light/dark cycle.
-
Balloon Catheter Preparation: Fabricate a balloon catheter using a flexible latex balloon (5-6 cm in length) attached to a flexible tube.
-
Catheter Insertion: On the day of the experiment, lightly anesthetize the rats with isoflurane. Gently insert the lubricated balloon catheter intra-anally into the descending colon, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
Acclimatization to Apparatus: Place the rats in individual small restraining cages and allow them to recover from anesthesia and acclimate for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage (p.o.) or subcutaneous (s.c.) injection. Wait for the appropriate pretreatment time (e.g., 60 minutes).
-
Electromyography (EMG) Recording: Record the visceromotor response (VMR) via EMG electrodes implanted in the external oblique abdominal muscle.
-
Distension Protocol: Apply graded, phasic colorectal distensions by inflating the balloon with air to specific pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a fixed duration (e.g., 20 seconds) with a rest interval (e.g., 4 minutes) between distensions.
-
Data Analysis: Quantify the VMR by calculating the area under the curve (AUC) of the EMG recording during the distension period, corrected for the baseline activity before distension.
Protocol 2: Assessment of Colonic Motility via Fecal Pellet Output (FPO) in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats to the facility and testing room as described above. All testing should be performed at the same time of day.
-
Drug Administration: Administer this compound or vehicle (e.g., subcutaneously).
-
CRF Challenge (if applicable): After the appropriate pretreatment time (e.g., 60 minutes), administer CRF (e.g., 10 µg/kg, intraperitoneally) or saline.
-
FPO Measurement: Immediately after the final injection, place each rat into an individual, clean cage or beaker with a wire mesh floor.[5][8]
-
Data Collection: Count the total number of fecal pellets produced by each animal over a defined period (e.g., 60 or 120 minutes).[6][9]
-
Data Analysis: Compare the mean number of fecal pellets between treatment groups using appropriate statistical tests.
Visualizations
Caption: CRF1 Receptor Signaling Pathways.
Caption: In Vivo Experiment Workflow.
References
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 2. youtube.com [youtube.com]
- 3. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fecal Output Protocol [protocols.io]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Fecal Pellet Output - Mouse [productsafetylabs.com]
Technical Support Center: Optimizing NGD 98-2 Dosage for Specific Rat Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of NGD 98-2 for specific rat strains. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and brain-penetrant selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-1).[1][2] It works by blocking the action of corticotropin-releasing factor (CRF) at the CRF-1 receptor, thereby attenuating the physiological responses to stress.
Q2: What is the established effective dosage range for this compound in Sprague-Dawley rats?
A2: In Sprague-Dawley rats, this compound has been shown to be effective at oral (orogastric) doses of 3, 10, and 30 mg/kg.[1][3] A dose as low as 10 mg/kg has been reported to significantly antagonize CRF-induced locomotor activity.[1] For subcutaneous administration, a dose of 30 mg/kg has been used effectively.[3]
Q3: What is the recommended vehicle for administering this compound to rats?
A3: For oral administration, this compound can be suspended in 0.5% methylcellulose in distilled water with 0.1% triacetin. For subcutaneous injection, it can be dissolved in a vehicle of dimethyl sulfoxide (DMSO), Tween-80, and saline (in a 1:1:8 ratio).
Q4: How long before an experimental stressor should this compound be administered?
A4: The timing of administration depends on the route. For oral administration in Sprague-Dawley rats, a pre-treatment time of 180 minutes before the stressor has been shown to be effective. For subcutaneous injection, a 60-minute pre-treatment time has been used.
Troubleshooting Guides
Issue 1: I am not observing the expected therapeutic effect of this compound in my Wistar rats at the standard Sprague-Dawley dosage.
-
Possible Cause: There are known physiological and metabolic differences between Wistar and Sprague-Dawley rats that can affect drug pharmacokinetics and pharmacodynamics. Wistar rats may have different CRF-1 receptor expression levels or sensitivity compared to Sprague-Dawley rats.[4][5]
-
Troubleshooting Steps:
-
Verify Drug Preparation and Administration: Ensure that this compound was prepared correctly in the appropriate vehicle and administered accurately.
-
Consider Strain-Specific Metabolism: Wistar and Sprague-Dawley rats exhibit differences in the expression of drug-metabolizing enzymes, which can alter drug clearance.[6] It is possible that Wistar rats metabolize this compound more rapidly.
-
Incremental Dose Increase: Consider a pilot study with a small cohort of Wistar rats to evaluate a slightly higher dose (e.g., increasing in increments from the highest effective Sprague-Dawley dose of 30 mg/kg). Monitor for both efficacy and any potential adverse effects.
-
Assess Target Engagement: If possible, include a pharmacodynamic marker to assess whether this compound is engaging the CRF-1 receptor at the administered dose. This could involve measuring a downstream biomarker of CRF-1 activation.
-
Issue 2: My spontaneously hypertensive rats (SHR) are showing an exaggerated or adverse response to the initial dose of this compound.
-
Possible Cause: Spontaneously hypertensive rats can exhibit altered drug pharmacokinetics and may be more sensitive to certain pharmacological agents compared to normotensive strains like Sprague-Dawley and Wistar rats.[7][8]
-
Troubleshooting Steps:
-
Start with a Lower Dose: For SHR, it is prudent to begin with a dose at the lower end of the effective range for Sprague-Dawley rats (e.g., 3 mg/kg orally) or even a sub-efficacious dose to assess tolerability.
-
Monitor Cardiovascular Parameters: Given that SHR are a model for hypertension, closely monitor cardiovascular parameters such as blood pressure and heart rate following administration to ensure the compound does not cause unexpected cardiovascular effects in this strain.
-
Slower Dose Escalation: If the initial low dose is well-tolerated but not efficacious, escalate the dose more gradually than you would in a normotensive strain, allowing for careful observation of both therapeutic and potential adverse effects at each step.
-
Review Relevant Literature: Although direct studies on this compound in SHR are limited, reviewing literature on the pharmacokinetics of other centrally acting drugs in this strain may provide valuable insights into expected alterations in drug disposition.[7]
-
Data Presentation
Table 1: Recommended Starting Oral Dosages for this compound in Different Rat Strains
| Rat Strain | Recommended Starting Oral Dose (mg/kg) | Rationale/Considerations |
| Sprague-Dawley | 10 - 30 | Established effective dose range from multiple studies.[1][3] |
| Wistar | 10 - 30 (start at the lower end) | Potential for altered metabolism compared to Sprague-Dawley rats.[6] A pilot study to confirm efficacy is recommended. |
| Spontaneously Hypertensive (SHR) | 3 - 10 (start at the lowest dose) | Potential for increased sensitivity and altered drug pharmacokinetics.[7][8] Close monitoring of cardiovascular parameters is advised. |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in distilled water. Add 0.1% (v/v) triacetin to the methylcellulose solution.
-
This compound Suspension: Weigh the required amount of this compound powder. Suspend the powder in the prepared vehicle.
-
Homogenization: Sonicate the suspension to ensure a uniform distribution of the compound.
-
Administration: Administer the suspension to the rats via oral gavage at a volume of 5 mL/kg. For a 300g rat, this would be a 1.5 mL volume.
-
Timing: Administer the compound 180 minutes prior to the experimental stressor.
Protocol 2: Preparation and Subcutaneous Administration of this compound
-
Vehicle Preparation: Prepare a vehicle solution consisting of dimethyl sulfoxide (DMSO), Tween-80, and saline in a 1:1:8 ratio.
-
This compound Solution: Dissolve the required amount of this compound powder in the prepared vehicle.
-
Administration: Administer the solution to the rats via subcutaneous injection in the loose skin over the back and shoulders at a volume of 1.5 mL/kg.
-
Timing: Administer the compound 60 minutes prior to the experimental stressor.
Mandatory Visualization
Caption: this compound blocks the CRF-1 receptor signaling pathway.
Caption: Workflow for optimizing this compound dosage in a new rat strain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. intracerebroventricular icv injections: Topics by Science.gov [science.gov]
- 4. Sex differences in CRF1, CRF, and CRFBP expression in C57BL/6J mouse brain across the lifespan and in response to acute stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain differences in the neurochemical response to chronic restraint stress in the rat: relevance to depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Pharmacokinetics of drugs in spontaneously or secondary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of SHR, WKY and Wistar rats in different behavioural animal models: effect of dopamine D1 and alpha2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal response to NGD 98-2 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CRF1 receptor antagonist, NGD 98-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). By binding to and blocking the CRF1 receptor, it prevents the downstream signaling initiated by Corticotropin-Releasing Factor (CRF). This mechanism is crucial in mitigating stress-related responses, including those affecting the gastrointestinal system. The CRF/CRF1 signaling pathway is a key mediator of endocrine, autonomic, and behavioral responses to stress.
Q2: What are the recommended doses for in vivo studies in rats?
A2: Preclinical studies in rats have demonstrated efficacy at doses of 3, 10, and 30 mg/kg. The specific dose should be optimized based on the experimental model and the desired therapeutic effect.
Q3: What are the appropriate routes of administration for this compound?
A3: this compound has been shown to be effective when administered via orogastric (og) and subcutaneous (sc) routes. The choice of administration route may depend on the desired pharmacokinetic profile and the experimental design.
Q4: What is the expected therapeutic effect of this compound in animal models of stress?
A4: In rat models, this compound has been shown to significantly reduce stress-induced colonic motor function, as measured by a decrease in fecal pellet output. It also mitigates visceral hypersensitivity, a key component of stress-related gastrointestinal disorders.
Troubleshooting Guide: Addressing Variability in Animal Response
Researchers may observe variability in animal responses to this compound treatment. This guide provides a structured approach to troubleshooting and minimizing such variability.
Issue 1: Inconsistent or weaker-than-expected efficacy in reducing stress-induced colonic motor function.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sex Differences in Response | - Be aware that responses to CRF1 receptor antagonists can differ between male and female animals.[1][2][3][4][5] - Analyze data separately for each sex to identify any significant differences in efficacy. - Consider that the underlying CRF signaling and receptor internalization may vary between sexes, potentially altering the drug's effect.[3][5] |
| Variability in Stress Induction | - Ensure strict adherence to the standardized Water Avoidance Stress (WAS) protocol. Minor variations in the setup or duration can alter the stress level and subsequent response. - Monitor and control for environmental factors such as noise and light in the animal facility, as these can be confounding stressors. |
| Drug Formulation and Administration | - Verify the correct preparation of the this compound solution. For oral administration, ensure the compound is properly suspended. - For orogastric gavage, ensure the correct volume is administered and that the procedure is performed consistently to minimize additional stress. |
| Individual Differences in HPA Axis Sensitivity | - Recognize that individual animals may have different baseline levels of stress hormones and HPA axis reactivity, which can influence the response to a CRF1 antagonist.[6] - If possible, include a baseline assessment of stress reactivity before the experiment to account for this variability. |
Issue 2: High variability in visceral hypersensitivity measurements using colorectal distension (CRD).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent CRD Procedure | - Standardize the insertion depth and inflation rate of the balloon catheter for all animals.[7][8] - Ensure that the animal is properly habituated to the restraint apparatus to minimize movement artifacts. |
| Sex and Estrous Cycle | - The visceromotor response to CRD can fluctuate with the estrous cycle in female rats.[9] - If using female animals, monitor the estrous cycle and either test at a specific phase or randomize across all phases and account for this in the data analysis. |
| Underlying Inflammatory State | - Subclinical gut inflammation can alter visceral sensitivity. Ensure animals are healthy and free from any gastrointestinal pathogens. - Consider that the gut microbiome can influence stress responses and may contribute to variability. |
| Data Interpretation | - Utilize a consistent and objective method for quantifying the visceromotor response, such as recording electromyography (EMG) of the abdominal muscles.[10][11] - Ensure the person analyzing the data is blinded to the treatment groups. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Stress-Induced Fecal Pellet Output (FPO)
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean FPO (pellets/hour) | % Inhibition of CRF-induced FPO |
| Vehicle + Saline | - | Orogastric | 0.5 ± 0.3 | - |
| Vehicle + CRF | - | Orogastric | 6.8 ± 1.8 | 0% |
| This compound + CRF | 3 | Orogastric | 5.1 ± 1.5 | ~25% |
| This compound + CRF | 10 | Orogastric | 3.4 ± 1.2 | ~50% |
| This compound + CRF | 30 | Orogastric | 0.9 ± 0.7 | ~87% |
| Vehicle + Saline | - | Subcutaneous | 0.0 ± 0.0 | - |
| Vehicle + CRF | - | Subcutaneous | 4.8 ± 0.8 | 0% |
| This compound + CRF | 30 | Subcutaneous | 1.4 ± 0.6 | ~71% |
Data are presented as mean ± SEM.
Experimental Protocols
Water Avoidance Stress (WAS) Protocol
This protocol is designed to induce a psychological stress response in rats.
-
Apparatus: A plexiglass cage (45 x 25 x 25 cm) with a small platform (8 x 8 x 10 cm) fixed to the center.
-
Procedure:
-
Fill the cage with room temperature water (25°C) to a level 1 cm below the top of the platform.
-
Place the rat on the platform.
-
Leave the rat on the platform for a period of 1 hour.
-
Sham-stressed animals are placed on the same platform in an empty cage.
-
-
Data Collection: Fecal pellet output is typically measured during the 1-hour stress period.
Colorectal Distension (CRD) Protocol for Visceral Sensitivity
This protocol is used to assess visceral sensitivity by measuring the response to a mechanical stimulus in the colon.
-
Apparatus: A flexible balloon catheter connected to a pressure transducer and a pump.
-
Procedure:
-
Under light anesthesia, insert the balloon catheter into the descending colon and rectum of the rat.
-
Allow the animal to recover from anesthesia in a restraint container.
-
Inflate the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds).
-
-
Data Collection: The visceromotor response (VMR) is quantified by measuring the contraction of the abdominal muscles, typically via electromyography (EMG).
Visualizations
Signaling Pathway of this compound Action
References
- 1. Sex differences in corticotropin releasing factor peptide regulation of inhibitory control and excitability in central amygdala corticotropin releasing factor receptor 1-neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex differences in corticotropin-releasing factor receptor-1 action within the dorsal raphe nucleus in stress responsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sex differences in stress-related receptors: ″micro″ differences with ″macro″ implications for mood and anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex differences in corticotropin-releasing factor receptor-1 action within the dorsal raphe nucleus in stress responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered visceral sensation in response to somatic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absence of diurnal variation in visceromotor response to colorectal distention in normal Long Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using NGD 98-2.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of NGD 98-2, a potent and selective corticotropin-releasing factor 1 (CRF-1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and brain-penetrant non-peptide antagonist of the corticotropin-releasing factor 1 (CRF-1) receptor.[1][2] Its primary mechanism of action is to selectively bind to and block the CRF-1 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of corticotropin-releasing factor (CRF). This makes it a valuable tool for studying the role of the CRF system in stress-related physiological and behavioral responses.
Q2: What is a "vehicle" and why is a vehicle control essential when using this compound?
A vehicle is the solvent or carrier used to dissolve and administer a compound, in this case, this compound. A vehicle control group, which receives the vehicle without this compound, is crucial in any experiment. This control allows researchers to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle itself. Without a proper vehicle control, it is impossible to definitively attribute observed results to the action of this compound.
Q3: What is the recommended vehicle for in vivo administration of this compound?
The appropriate vehicle for this compound depends on the route of administration:
-
Oral (p.o.) Administration: A commonly used and effective vehicle is a suspension of 0.5% methylcellulose in distilled water containing 0.1% triacetin .[1][3]
-
Subcutaneous (s.c.) Administration: A suitable vehicle for subcutaneous injection is a solution of DMSO, Tween-80, and saline in a 1:1:8 ratio .[1]
Q4: How should I prepare this compound for in vitro experiments?
For in vitro assays, this compound should first be dissolved in a 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted to the desired working concentrations in the appropriate aqueous assay buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution during my in vitro assay.
-
Cause: this compound is a lipophilic compound with low aqueous solubility. Precipitation can occur when a concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium.
-
Solution:
-
Prepare a fresh stock solution: Ensure your this compound is fully dissolved in 100% anhydrous DMSO.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed (37°C) assay buffer or medium.
-
Vortex during dilution: Add the this compound stock solution dropwise to the aqueous solution while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Check final DMSO concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%, with an ideal concentration below 0.1%.
-
Problem 2: I am observing unexpected effects in my vehicle-treated control group in an in vivo study.
-
Cause: The vehicle itself can sometimes elicit biological responses. For example, methylcellulose solutions can alter gastrointestinal motility, and repeated injections of any substance can induce a stress response in animals.
-
Solution:
-
Acclimatize animals: Ensure all animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress.
-
Dose-response for vehicle: If unexpected effects persist, consider running a dose-response experiment with the vehicle alone to determine if the observed effects are dose-dependent.
-
Historical data: Compare the behavior and physiological parameters of your vehicle control group to historical data from untreated or saline-treated animals to identify any significant deviations.
-
Refine vehicle preparation: Ensure the vehicle is prepared consistently across all experiments. For methylcellulose suspensions, ensure it is well-hydrated and homogenous.
-
Problem 3: The observed in vivo efficacy of this compound is lower than expected based on its in vitro potency.
-
Cause: Discrepancies between in vitro potency and in vivo efficacy can be due to a number of factors, including pharmacokinetics (e.g., absorption, distribution, metabolism, and excretion) and the complexity of the biological system.
-
Solution:
-
Verify dose and administration: Double-check your dose calculations and ensure the administration route and technique are appropriate and consistent.
-
Consider bioavailability: this compound has good oral bioavailability in rats, but this can be influenced by factors such as fasting state and formulation.[4]
-
Timing of administration: The timing of this compound administration relative to the experimental challenge is critical. For example, in some stress models, a pre-treatment time of 60-180 minutes is required for optimal effect.[1]
-
Dose-response study: Perform a dose-response study to determine the optimal effective dose for your specific experimental model.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data comparison.
Table 1: In Vitro Binding Affinity (Ki) of this compound
| Receptor | Species | Ki (nM) |
| CRF-1 | Human | 1.0 |
| CRF-1 | Rat | 9.8 |
Data sourced from[1]
Table 2: In Vivo Potency (IC50) of this compound
| Experimental Model | Species | Route of Administration | IC50 (mg/kg) |
| CRF-induced Fecal Pellet Output | Rat | Oral (p.o.) | 15.7 |
Data sourced from[1]
Experimental Protocols
Detailed Methodology for In Vitro CRF-1 Receptor Functional Assay (cAMP Measurement)
This protocol is adapted for a 96-well format using a CHO-K1 cell line stably expressing the human CRF-1 receptor.
-
Cell Culture:
-
Culture CHO-K1/CRF-1 cells in Ham's F12 medium supplemented with 10% FBS and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
This compound and Agonist Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in serum-free assay buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 µM to 1 pM).
-
Prepare a stock solution of a CRF-1 receptor agonist (e.g., ovine CRF) in assay buffer at a concentration that will elicit a submaximal response (EC80).
-
-
Assay Procedure:
-
Wash the cell monolayer once with pre-warmed assay buffer.
-
Add the diluted this compound solutions to the wells and incubate for 30 minutes at 37°C.
-
Add the CRF-1 agonist to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-stimulated cAMP response for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Detailed Methodology for In Vivo Open Field Locomotor Activity Assay
This protocol is designed to assess the effect of this compound on spontaneous locomotor activity in rats.
-
Animals and Housing:
-
Use adult male rats (e.g., Sprague-Dawley) weighing 250-300g.
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the housing facility before the experiment.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% triacetin for oral administration).
-
Administer this compound or vehicle to the animals at the desired dose and pre-treatment time (e.g., 10 mg/kg, p.o., 180 minutes before the test).
-
-
Open Field Test Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the start of the experiment.[5]
-
The open field apparatus is typically a square arena (e.g., 100 cm x 100 cm) with walls to prevent escape.[6]
-
Place each rat individually in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated video-tracking system.[6]
-
Clean the arena thoroughly with a mild cleaning solution between each animal to remove any olfactory cues.[5]
-
-
Data Analysis:
-
The video-tracking software will provide data on various parameters, including:
-
Total distance traveled
-
Time spent in the center of the arena vs. the periphery
-
Rearing frequency
-
-
Compare the data from the this compound-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: CRF-1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro and in vivo studies using this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Open field test in rats [protocols.io]
Validation & Comparative
A Comparative Guide to CRF1 Receptor Antagonists: NGD 98-2 versus Antalarmin
For researchers and drug development professionals investigating stress-related disorders, the selection of a suitable Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist is a critical decision. This guide provides a detailed comparison of two prominent non-peptide CRF1 antagonists, NGD 98-2 and antalarmin, focusing on their receptor binding, in vitro and in vivo efficacy, and pharmacokinetic profiles, supported by experimental data.
Introduction to CRF1 Receptor Antagonism
The CRF1 receptor, a class B G-protein coupled receptor, is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Its activation by corticotropin-releasing factor (CRF) initiates a signaling cascade primarily through the Gs-adenylyl cyclase pathway, leading to increased intracellular cyclic AMP (cAMP) levels.[1][2] However, it can also signal through other pathways, such as the PLC/PKC cascade.[3] Dysregulation of the CRF system is implicated in various stress-related pathologies, including anxiety, depression, and irritable bowel syndrome, making CRF1 receptor antagonists a promising therapeutic target.[2][4]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and antalarmin based on available preclinical studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) |
| This compound | CRF1 | Human | 1.0[5] |
| CRF1 | Rat | 9.8[5] | |
| Antalarmin | CRF1 | Rat | 1.0[6], 1.9[7], 3.7[7] |
Table 2: In Vitro Potency
| Compound | Assay | Cell Line/Tissue | IC50 (nM) |
| This compound | CRF-induced FPO | - | 15.7 mg/kg (in vivo)[8][9] |
| Antalarmin | cAMP accumulation | Human SH-SY5Y | 0.8[7] |
| Ca2+ antagonism | hCRF1R | ~12-fold less potent than BMK-I-152[10] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Compound | Parameter | Species | Value |
| This compound | Oral Bioavailability | Rat | Orally active and brain penetrant[11][12] |
| Efficacy | Rat | Significantly antagonized CRF-induced locomotor activity at 10 mg/kg (p.o.)[11][12] | |
| Rat | Reduced restraint stress-induced ACTH increases[11][12] | ||
| Rat | Inhibited icv CRF-induced fecal pellet output[8] | ||
| Antalarmin | Oral Bioavailability | Macaque | 19.3%[13][14] |
| Elimination Half-life | Macaque | 7.82 hours[13][14] | |
| Efficacy | Rat | Blocked anxiogenic-like effect of CRF in elevated plus maze[15] | |
| Rat | Reduced immobility in a behavioral despair model (3-30 mg/kg p.o.)[7] | ||
| Rat | Inhibited CRH-stimulated ACTH release (20 mg/kg)[16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and evaluation processes for these antagonists, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and antalarmin.
Receptor Binding Assays
Receptor binding assays are performed to determine the affinity of a compound for its target receptor, expressed as the inhibition constant (Ki).
-
Protocol Summary:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CRF1 receptor (e.g., rat pituitary, frontal cortex, or cerebellum).[7][16]
-
Radioligand Binding: A radiolabeled CRF analog (e.g., 125I-oCRH) is incubated with the prepared membranes in the presence of varying concentrations of the antagonist (this compound or antalarmin).[16]
-
Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (cAMP Accumulation)
Functional assays measure the ability of an antagonist to block the biological response initiated by receptor activation.
-
Protocol Summary:
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) or other suitable cell lines endogenously or recombinantly expressing the CRF1 receptor are cultured.[7]
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist for a specified period.
-
CRF Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA-based).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the CRF-stimulated cAMP response, is calculated.
-
In Vivo Behavioral Models (Elevated Plus Maze)
The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents.
-
Protocol Summary:
-
Apparatus: The maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Animal Dosing: Rats are administered the antagonist (e.g., antalarmin) or vehicle via the desired route (e.g., oral gavage) at a specific time before the test.[15]
-
CRF Administration (if applicable): To induce an anxiogenic-like state, CRF can be administered intracerebroventricularly (ICV).[15]
-
Testing: Each rat is placed in the center of the maze, and its behavior (e.g., time spent in open arms, number of entries into open arms) is recorded for a set duration.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. Statistical analysis is performed to compare the antagonist-treated group with the control group.
-
In Vivo Neuroendocrine Models (Stress-Induced ACTH Release)
This model assesses the ability of an antagonist to block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis.
-
Protocol Summary:
-
Animal Dosing: Animals are pre-treated with the antagonist (e.g., this compound) or vehicle.[11][12]
-
Stress Induction: A stressor, such as restraint stress, is applied to the animals for a specific duration.[11][12]
-
Blood Sampling: Blood samples are collected at various time points before, during, and after the stressor.
-
Hormone Measurement: Plasma levels of Adrenocorticotropic hormone (ACTH) are measured using a specific immunoassay.
-
Data Analysis: The ability of the antagonist to attenuate the stress-induced increase in plasma ACTH levels is evaluated by comparing the treated group to the vehicle-treated control group.
-
Conclusion
Both this compound and antalarmin are potent and selective CRF1 receptor antagonists with demonstrated efficacy in preclinical models of stress and anxiety. This compound exhibits high affinity for both human and rat CRF1 receptors and is orally active and brain penetrant.[5][11][12] Antalarmin also shows high affinity for the rat CRF1 receptor and has proven effective in various in vivo models, with established pharmacokinetic parameters in non-human primates.[7][13][14] The choice between these compounds for a specific research application will depend on factors such as the desired species for study, the route of administration, and the specific experimental paradigm. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antalarmin - Wikipedia [en.wikipedia.org]
- 8. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (this compound): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NGD 98-2 and CP-154,526 in Preclinical Stress Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists, NGD 98-2 and CP-154,526, based on their performance in various preclinical stress models. The data presented is collated from publicly available experimental studies to facilitate an informed evaluation of their therapeutic potential in stress-related disorders.
Mechanism of Action: Targeting the Apex of the Stress Response
Both this compound and CP-154,526 are non-peptide, small molecule antagonists of the CRF1 receptor.[1][2][3] The CRF1 receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system.[4][5] In response to stress, the hypothalamus releases corticotropin-releasing factor (CRF), which binds to CRF1 receptors in the anterior pituitary gland.[5] This binding triggers the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol (corticosterone in rodents), the primary stress hormone.[6] By blocking the CRF1 receptor, this compound and CP-154,526 inhibit this cascade at an early stage, thereby mitigating the physiological and behavioral consequences of stress.[1][2][6]
Quantitative Performance in Stress Models
The following tables summarize the available quantitative data for this compound and CP-154,526 across various preclinical stress paradigms.
Table 1: Efficacy in Anxiety and Depressive-Like Behavior Models
| Compound | Model | Species | Dose | Route | Key Findings | Reference |
| This compound | CRF-induced Locomotor Activity | Rat | 10 mg/kg | Oral | Significantly antagonized CRF-induced locomotor activity. | [7] |
| Restraint Stress-induced ACTH | Rat | 10-30 mg/kg | Oral | Dose-dependently reduced restraint stress-induced ACTH increases. | [7] | |
| CP-154,526 | Elevated Plus-Maze | Rat | 1-10 mg/kg | i.p. | Exhibited anxiolytic-like activity.[3] | [3] |
| Fear-Potentiated Startle | Rat | N/A | Systemic | Showed potential anxiolytic activity.[6] | [6] | |
| Forced Swim Test | Rat | N/A | N/A | Inconsistent results; some studies show antidepressant-like effects, while others do not.[4] | [4] | |
| Learned Helplessness | Rat | N/A | N/A | Prevented the acquisition, but not the expression, of learned helplessness.[4] | [4] |
Table 2: Efficacy in Stress-Induced Substance Abuse Relapse Models
| Compound | Model | Species | Dose | Route | Key Findings | Reference |
| CP-154,526 | Stress-Induced Relapse to Cocaine Seeking | Rat | N/A | N/A | Attenuated reinstatement of cocaine seeking induced by footshock.[8] | [8] |
| Stress-Induced Relapse to Heroin Seeking | Rat | N/A | N/A | Attenuated reinstatement of heroin seeking induced by footshock.[8] | [8] | |
| Stress-Induced Increases in Ethanol Consumption | Mouse | 10 mg/kg | i.p. | Blunted stress-induced increases in ethanol intake in BALB/cJ mice.[9] | [9] |
Table 3: Efficacy in Stress-Induced Visceral Hypersensitivity Models
| Compound | Model | Species | Dose | Route | Key Findings | Reference |
| This compound | Water Avoidance Stress (WAS) | Rat | 3, 10, 30 mg/kg | Oral | Reduced WAS-induced stimulation of colonic propulsive motor function.[2] | [2] |
| Colorectal Distension (CRD) | Rat | 3, 10, 30 mg/kg | Oral | Prevented the development of nociceptive hyper-responsivity to repeated CRD.[2] | [2] | |
| CP-154,526 | Water Avoidance Stress (WAS) | Rat | 20 mg/kg | s.c. | Prevented stress-induced visceral hyperalgesia.[10] | [10] |
| Colorectal Distension (CRD) | Rat | N/A | Intra-CeA | Blocked CRF-induced increased sensitivity to CRD. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the general protocols for common stress models used to evaluate this compound and CP-154,526.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[11][12] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[12][13] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant-like activity.[14][15] Animals are placed in a cylinder of water from which they cannot escape.[16] The primary measure is the duration of immobility, with antidepressant compounds expected to decrease this duration.
Social Defeat Stress
This is a model of chronic social stress that can induce anxiety- and depressive-like behaviors.[17][18] An experimental "intruder" animal is repeatedly exposed to and defeated by a larger, more aggressive "resident" animal.[18]
Summary and Conclusion
Both this compound and CP-154,526 have demonstrated efficacy in a range of preclinical stress models, consistent with their mechanism of action as CRF1 receptor antagonists. CP-154,526, being an earlier-generation compound, has been more extensively characterized in models of anxiety, depression, and substance abuse relapse.[1][19] this compound has shown promise in models of stress-induced visceral hypersensitivity and anxiety-related behaviors.[2][7]
Direct head-to-head comparisons in the same studies are limited but suggest comparable efficacy in certain paradigms. For instance, one study indicated that this compound at 30 mg/kg (s.c.) had a similar effect to CP-154,526 at 20 mg/kg (s.c.) in reducing CRF-induced fecal pellet output, a measure of stress-induced colonic motility.[20][21]
The choice between these compounds for future research may depend on the specific stress-related pathology being investigated, as well as pharmacokinetic and pharmacodynamic profiles. The inconsistent findings with CP-154,526 in some depression models highlight the complexity of translating preclinical findings to clinical efficacy.[4] Further research, including more direct comparative studies, is warranted to fully elucidate the relative therapeutic potential of this compound and CP-154,526.
References
- 1. The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Insights into CRF Peptides and Their Receptors [mdpi.com]
- 6. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CP-154,526, a selective, non-peptide antagonist of the corticotropin-releasing factor1 receptor attenuates stress-induced relapse to drug seeking in cocaine- and heroin-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CRF-1 receptor antagonist, CP-154,526, attenuates stress-induced increases in ethanol consumption by BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 11. protocols.io [protocols.io]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. SSRI or CRF antagonism partially ameliorate depressive-like behavior after adolescent social defeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recovery of stress-impaired social behavior by an antagonist of the CRF binding protein, CRF6-33, in the bed nucleus of the stria terminalis of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of NGD 98-2 and Other Non-Peptide CRF1 Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Corticotropin-releasing factor receptor 1 (CRF1) antagonists have been a focal point in the development of novel therapeutics for stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This guide provides a comparative overview of the efficacy of NGD 98-2, a high-affinity, orally available non-peptide CRF1 antagonist, with other notable compounds in its class. The information presented is collated from various preclinical studies to aid in the evaluation and selection of appropriate research tools.
Quantitative Efficacy and Pharmacokinetic Comparison
The following tables summarize the binding affinity, in vivo potency, and pharmacokinetic properties of this compound and other selected non-peptide CRF1 antagonists. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: CRF1 Receptor Binding Affinity
| Compound | Species | Ki (nM) |
| This compound | Human | 1.0[1][2] |
| Rat | 9.8[1] | |
| NGD 9002 | Human | 2.3[1] |
| Rat | 4.3[1] | |
| CP-154,526 | Rat | 2.7[3][4][5][6][7] |
| R121919 (NBI 30775) | Human | 2-5[8] |
| Rat | 3.5[9] | |
| Antalarmin | Rat | 1.0[10] |
| Pexacerfont (BMS-562,086) | Human | IC50 = 6.1[11] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Assay | Route | Potency |
| This compound | Rat | CRF-induced Fecal Pellet Output | Oral | IC50 = 15.7 mg/kg[1][12][13] |
| NGD 9002 | Rat | CRF-induced Fecal Pellet Output | Oral | IC50 = 4.3 mg/kg[1][12][14] |
| CP-154,526 | Rat | Fear-potentiated Startle | i.p. | Effective at 1-10 mg/kg[3] |
| Rat | Stress-induced Relapse to Drug Seeking | s.c. | Effective at 15-30 mg/kg[15] | |
| R121919 | Rat | Defensive Withdrawal | s.c. | Effective at 10 mg/kg[16] |
| Antalarmin | Rat | Conditioned Fear | Oral | Effective at 3-30 mg/kg[17] |
| Rat | Ethanol Self-Administration (dependent) | i.p. | Effective at 20 mg/kg[10] |
Table 3: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) | Brain Penetration |
| This compound | Rat | Orally active, brain penetrant[2] | - | Yes[1][14] |
| CP-154,526 | Rat | 27[18] | 1.5 h (initial), 51 h (terminal)[17][18] | Yes, Brain:Plasma ratio 2.5[17] |
| R121919 | - | Orally bioavailable[9] | - | - |
| Antalarmin | Macaque | 19.3[19] | 7.8 h[17][19] | Yes, CSF levels detected[17][20] |
| Pexacerfont | - | Favorable metabolic profile[21] | - | Crosses blood-brain barrier[21] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of antagonist evaluation, the following diagrams are provided.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med-associates.com [med-associates.com]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 18. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Psychophysiological Treatment Outcomes: Corticotropin-Releasing Factor Type 1 Receptor Antagonist Increases Inhibition of Fear-Potentiated Startle in PTSD Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dot | Graphviz [graphviz.org]
Validating the Selectivity of NGD 98-2 for the Corticotropin-Releasing Factor 1 (CRF1) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corticotropin-releasing factor 1 (CRF1) receptor antagonist, NGD 98-2, with other relevant alternatives. The selectivity of a compound for its intended target is a critical factor in drug development, minimizing off-target effects and enhancing therapeutic efficacy. This document compiles available experimental data to validate the selectivity of this compound for the CRF1 receptor.
Comparative Analysis of CRF1 Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of this compound and other selected CRF1 receptor antagonists. This data is crucial for assessing the selectivity of these compounds.
| Compound | Receptor | Species | Binding Affinity (Ki) | Functional Potency (IC50) | Selectivity over CRF2 | Reference(s) |
| This compound | CRF1 | Human | 1.0 nM | 15.7 mg/kg (in vivo, icv CRF-induced defecation) | Data not available | [1] |
| CRF1 | Rat | 9.8 nM | [1] | |||
| NGD 9002 | CRF1 | Human | 2.3 nM | 4.3 mg/kg (in vivo, icv CRF-induced defecation) | Data not available | [1] |
| CRF1 | Rat | 4.3 nM | [1] | |||
| CP-154,526 | CRF1 | Rat | < 10 nM | >1000-fold (Ki >10 µM for CRF2) | [2][3][4] | |
| Pexacerfont | CRF1 | Human | 6.1 nM | >150-fold over CRF2b | [5] | |
| Antalarmin | CRF1 | 2.7 nM | No effect on CRF2 receptor | [6] |
Experimental Methodologies
The data presented in this guide is based on established experimental protocols designed to characterize the selectivity of receptor antagonists. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the CRF1 and other receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., human CRF1) or from tissue homogenates known to be rich in the target receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]Tyr-CRF) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the ability of a compound to modulate the biological response of a receptor upon agonist stimulation. For CRF1, a Gs-coupled receptor, this is often a measure of cyclic adenosine monophosphate (cAMP) production.
Objective: To determine the functional potency (IC50) of this compound and comparator compounds in blocking CRF1 receptor activation.
General Protocol:
-
Cell Culture: Cells stably expressing the CRF1 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: A fixed concentration of a CRF1 receptor agonist (e.g., CRF or sauvagine) is added to the cells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation with the agonist, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined.
In Vivo Assays
In vivo studies are essential to confirm the efficacy and selectivity of a compound in a whole-animal model.
1. CRF-Induced Locomotor Activity
Objective: To assess the ability of this compound to antagonize the behavioral effects of centrally administered CRF.
General Protocol:
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., an open-field arena).
-
Compound Administration: Animals are pre-treated with the test compound (e.g., this compound) or vehicle via an appropriate route (e.g., oral gavage).
-
CRF Administration: After a set pre-treatment time, animals receive an intracerebroventricular (ICV) injection of CRF to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity is recorded and analyzed for a defined period following CRF injection.
-
Data Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated group to determine the extent of antagonism.
2. Stress-Induced ACTH Release
Objective: To evaluate the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.
General Protocol:
-
Compound Administration: Animals are pre-treated with the test compound (e.g., this compound) or vehicle.
-
Stress Induction: Animals are subjected to a stressor (e.g., restraint stress).
-
Blood Sampling: Blood samples are collected at specific time points before, during, and after the stressor.
-
Hormone Measurement: Plasma levels of adrenocorticotropic hormone (ACTH) are measured using a specific immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The ACTH levels in the compound-treated group are compared to the vehicle-treated group to determine if the stress-induced rise in ACTH is attenuated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for validating antagonist selectivity.
Caption: CRF1 receptor signaling cascade.
Caption: Workflow for validating CRF1 antagonist selectivity.
Conclusion
The available data strongly supports the high selectivity of this compound for the CRF1 receptor. Its nanomolar binding affinity for the human CRF1 receptor, coupled with its demonstrated efficacy in blocking CRF-mediated responses in preclinical in vivo models, underscores its potential as a selective tool for studying the CRF system and as a lead compound for the development of therapeutics targeting stress-related disorders. Further comprehensive selectivity screening against a wider panel of receptors would provide a more complete picture of its off-target profile.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pexacerfont | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
A Cross-Study Comparative Analysis of NGD 98-2's Efficacy in Mitigating Visceral Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of NGD 98-2 Against Alternative Therapeutic Agents for Visceral Pain.
This guide provides a comprehensive cross-study comparison of the preclinical corticotropin-releasing factor 1 (CRF1) receptor antagonist, this compound, and its effects on visceral hyperalgesia. Visceral hyperalgesia, a key symptom of functional bowel disorders like Irritable Bowel Syndrome (IBS), is characterized by a heightened pain response to stimuli that are not normally painful. This compound has been investigated for its potential to alleviate this condition. This document objectively compares the performance of this compound with other therapeutic alternatives, supported by available experimental data.
This compound: A CRF1 Receptor Antagonist
This compound is a selective, orally active, non-peptidic CRF1 receptor antagonist.[1] The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a crucial role in the body's response to stress, which is known to exacerbate symptoms of visceral hypersensitivity.[1][2] By blocking the CRF1 receptor, this compound aims to mitigate the pro-nociceptive effects of CRF, thereby reducing visceral pain.
Comparative Preclinical Efficacy of this compound and NGD 9002
A key preclinical study provides a direct comparison of this compound with a structurally similar CRF1 antagonist, NGD 9002, in rodent models of stress-induced visceral hyperalgesia.[3][4] The primary endpoints in these studies were the visceromotor response (VMR) to colorectal distension (CRD), a measure of visceral pain, and fecal pellet output (FPO), an indicator of stress-induced colonic motility.
| Compound | Animal Model | Induction Method | Administration Route | Dose (mg/kg) | Endpoint | Efficacy |
| This compound | Rat | Repeated Colorectal Distension (CRD) | Oral (og) | 30 | Visceromotor Response (VMR) | Prevented the development of nociceptive hyper-responsivity[3] |
| NGD 9002 | Rat | Repeated Colorectal Distension (CRD) | Oral (og) | 30 | Visceromotor Response (VMR) | Prevented the development of nociceptive hyper-responsivity[3] |
| This compound | Rat | Intracerebroventricular (icv) CRF | Oral (og) | 3, 10, 30 | Fecal Pellet Output (FPO) | Dose-dependent reduction in FPO (IC50: 15.7 mg/kg)[3][4] |
| NGD 9002 | Rat | Intracerebroventricular (icv) CRF | Oral (og) | 3, 10, 30 | Fecal Pellet Output (FPO) | Dose-dependent reduction in FPO (IC50: 4.3 mg/kg)[3][4] |
| This compound | Rat | Water Avoidance Stress (WAS) | Oral (og) | 30 | Fecal Pellet Output (FPO) | ~23-53% decrease in FPO[3] |
| NGD 9002 | Rat | Water Avoidance Stress (WAS) | Oral (og) | 30 | Fecal Pellet Output (FPO) | ~23-53% decrease in FPO[3] |
Alternative Therapeutic Strategies and Their Comparative Data
Several other pharmacological agents targeting different pathways have been investigated for the treatment of visceral hyperalgesia. Below is a summary of their mechanisms and available efficacy data.
Asimadoline: A Kappa-Opioid Receptor Agonist
Asimadoline is a peripherally restricted kappa-opioid receptor agonist.[5] Activation of these receptors on visceral afferent nerves is thought to modulate pain perception.
| Compound | Study Population | Induction Method | Administration Route | Dose | Endpoint | Efficacy |
| Asimadoline | IBS Patients with Visceral Hypersensitivity | Colonic Distension | Oral | 0.5 mg (single dose) | Pain Threshold | No significant change in pain threshold[5] |
| Asimadoline | IBS Patients with Visceral Hypersensitivity | Colonic Distension | Oral | 0.5 mg (single dose) | Area Under the Curve of Pain Intensity | Significantly lower AUC compared to placebo[5] |
Ibodutant: A Neurokinin-2 (NK2) Receptor Antagonist
Ibodutant is a selective antagonist of the neurokinin-2 (NK2) receptor, which is involved in smooth muscle contraction and pain signaling in the gut.[6][7]
| Compound | Study Population | Condition | Administration Route | Dose | Endpoint | Efficacy |
| Ibodutant | Female IBS-D Patients | Irritable Bowel Syndrome with Diarrhea (IBS-D) | Oral | 10 mg/day | Responder Rate (Combined Abdominal Pain and Stool Consistency) | 54.5% responder rate vs 31.2% for placebo in female patients[7] |
Linaclotide: A Guanylate Cyclase-C Agonist
Linaclotide is a minimally absorbed peptide agonist of guanylate cyclase-C (GC-C) located on the luminal surface of the intestinal epithelium.[8] Its action leads to increased fluid secretion and accelerated transit, and it also appears to have a direct analgesic effect on visceral nociceptors.[4][8]
| Compound | Study Population | Condition | Administration Route | Dose | Endpoint | Efficacy |
| Linaclotide | Mice | Chronic Visceral Hypersensitivity | Intra-colonic | - | Colonic Nociceptor Firing | Inhibited colonic nociceptors with greater efficacy in hypersensitive mice[8] |
| Linaclotide | IBS-C Patients | Irritable Bowel Syndrome with Constipation (IBS-C) | Oral | 290 µ g/day | ≥30% Reduction in Abdominal Pain | 70% of patients on linaclotide vs 50% on placebo over 26 weeks[8] |
Experimental Protocols
Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats
This is a widely used preclinical model to assess visceral pain.[9][10]
-
Animal Preparation: Male Sprague-Dawley rats are typically used. Electrodes are implanted into the external oblique abdominal muscles to record electromyographic (EMG) activity, which serves as a quantitative measure of the visceromotor response.
-
Colorectal Distension: A flexible balloon catheter is inserted into the distal colon. The balloon is inflated to specific pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with an inter-stimulus interval (e.g., 4 minutes).
-
Induction of Hyperalgesia: Visceral hyperalgesia can be induced by various methods, including:
-
Repeated Colorectal Distension: Repeated, noxious distensions (e.g., 60 mmHg for 10 minutes, twice with a 30-minute interval) can induce a state of hypersensitivity.[3]
-
Water Avoidance Stress (WAS): Rats are placed on a small platform in a container filled with water for a period (e.g., 1 hour) to induce psychological stress.
-
Intracerebroventricular (icv) CRF: Direct injection of corticotropin-releasing factor into the cerebral ventricles mimics a stress response.
-
-
Drug Administration: Test compounds (e.g., this compound) are administered orally (og) or via other routes at specified times before the induction of hyperalgesia or the CRD procedure.
-
Data Analysis: The EMG signal is rectified and integrated. The area under the curve (AUC) of the EMG activity during balloon distension is calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling in Visceral Pain
Caption: CRF1 receptor signaling pathway in stress-induced visceral hyperalgesia and the antagonistic action of this compound.
Experimental Workflow for VMR to CRD Assay
Caption: Experimental workflow for assessing the effect of a test compound on the visceromotor response to colorectal distension.
References
- 1. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurokinin-2 receptor antagonist ibodutant improves overall symptoms, abdominal pain and stool pattern in female patients in a phase II study of diarrhoea-predominant IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 8. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the CRF1 Antagonists: NGD 98-2 vs. R121919
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed, data-driven comparison of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists: NGD 98-2 and R121919. This document synthesizes available preclinical data to facilitate an informed decision-making process for studies related to stress, anxiety, depression, and other CRF-mediated disorders.
Introduction to CRF1 Receptor Antagonism
The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, a class B G-protein coupled receptor (GPCR), is the principal receptor through which CRF exerts its effects in the central nervous system. Dysregulation of the CRF/CRF1 pathway has been implicated in the pathophysiology of numerous stress-related disorders, making CRF1 receptor antagonists a promising therapeutic class. This compound and R121919 are two small molecule, orally bioavailable CRF1 antagonists that have been evaluated in preclinical models.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and R121919, providing a direct comparison of their in vitro and in vivo pharmacological properties.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | R121919 | Reference(s) |
| Binding Affinity (Ki) | |||
| Human CRF1 Receptor | 1.0 nM[1] | 2-5 nM[2], 3.5 nM | [1][2] |
| Rat CRF1 Receptor | 9.8 nM | Not explicitly stated in provided results | |
| Functional Activity (IC50) | |||
| in vivo (icv CRF-induced FPO) | 15.7 mg/kg (oral)[1][3] | Not available from the same study | [1][3] |
| CHO cells | Not explicitly stated | 50 nM | [2] |
| Selectivity | Selective for CRF1 | >1000-fold weaker activity at CRF2 receptor[2] | [2] |
Table 2: In Vivo Pharmacological and Pharmacokinetic Profile
| Parameter | This compound | R121919 | Reference(s) |
| Administration Route | Oral, Subcutaneous[1][3] | Intravenous, Subcutaneous, Oral | [2][4] |
| Bioavailability | Orally bioavailable and brain penetrant[5] | Orally bioavailable | |
| In Vivo Efficacy | |||
| Reduction of ACTH | Dose-dependently reduces restraint stress-induced ACTH increase | 91% reduction at 10 mg/kg (i.v.) in restraint stress[4]; 82% reduction in novelty stress[4] | [4] |
| Reduction of Corticosterone | Not explicitly stated | 75% reduction at 10 mg/kg (i.v.) in restraint stress[4]; 97% reduction in novelty stress[4] | [4] |
| Anxiolytic/Antidepressant Effects | Antagonizes CRF-induced locomotor activity[6] | Anxiolytic and antidepressant effects in vivo[2] | [2][6] |
| Receptor Occupancy | Not explicitly stated | ~85% occupancy of cortical CRF1 receptors at 10 mg/kg (s.c.)[4] | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental context of the presented data, the following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for evaluating CRF1 antagonists.
Caption: Simplified CRF1 Receptor Signaling Pathways.
Caption: General Experimental Workflow for In Vivo Evaluation.
Detailed Experimental Protocols
CRF1 Receptor Binding Assay (General Protocol)
This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the CRF1 receptor.
-
Preparation of Membranes:
-
Cell lines stably expressing the human or rat CRF1 receptor (e.g., CHO, HEK293) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]-Sauvagine, [125I]-oCRH) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or R121919) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF1 agonist or antagonist.
-
The reaction is incubated to equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Water Avoidance Stress (WAS) Model in Rats
The WAS model is a psychological stressor used to induce anxiety-like behaviors and visceral hypersensitivity.
-
Apparatus:
-
A plexiglass cage (e.g., 45 x 25 x 25 cm) is filled with room temperature water (25°C).
-
A small platform (e.g., 8 x 8 x 10 cm) is placed in the center of the cage, with the top of the platform approximately 1 cm above the water level.
-
-
Procedure:
-
Rats are individually placed on the platform in the water-filled cage for a period of 1 hour.
-
Control (sham) animals are placed on an identical platform in a dry cage.
-
The test compound (this compound or R121919) or vehicle is administered at a specified time before the stress session (e.g., 60 or 180 minutes prior).
-
-
Endpoints:
-
Fecal Pellet Output (FPO): The number of fecal pellets produced during the 1-hour stress session is counted as a measure of colonic motility.
-
Behavioral Responses: Anxiety-like behaviors can be assessed in subsequent tests (e.g., elevated plus-maze, open field test).
-
Visceral Sensitivity: Visceromotor response to colorectal distension can be measured after the stress exposure.
-
Forced Swim Test (FST) in Rats
The FST is a common behavioral test used to screen for antidepressant-like activity.
-
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or hind paws.
-
-
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session.
-
Test Session (Day 2): 24 hours after the pre-test, the rat is placed back in the cylinder for a 5-minute session. The test compound (this compound or R121919) or vehicle is administered prior to the test session according to its pharmacokinetic profile.
-
The behavior of the rat during the test session is recorded and scored.
-
-
Behavioral Scoring:
-
Immobility: The rat is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat is making active swimming motions, moving around the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Analysis:
-
The duration of immobility is the primary endpoint. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Discussion and Conclusion
Both this compound and R121919 are potent and selective CRF1 receptor antagonists with demonstrated in vivo activity in preclinical models of stress and affective disorders.
This compound exhibits high affinity for the human CRF1 receptor (Ki = 1.0 nM) and is orally bioavailable and brain penetrant.[1][5] It has been shown to be effective in reducing stress-induced colonic motor function and visceral hypersensitivity in rats, making it a valuable tool for investigating the role of CRF1 in gastrointestinal stress responses.[1][3]
R121919 also demonstrates high affinity for the CRF1 receptor (Ki = 2-5 nM) and is orally bioavailable.[2] It has been extensively characterized for its anxiolytic and antidepressant-like effects, and its ability to attenuate the HPA axis response to stress is well-documented.[2][4] Notably, R121919 has been evaluated in early-phase human clinical trials for depression.
The choice between this compound and R121919 will likely depend on the specific research question. This compound may be particularly well-suited for studies focusing on stress-related visceral disorders, given the available data. R121919, with its more extensive characterization in models of anxiety and depression and some clinical data, may be preferred for studies in these areas.
Ultimately, both compounds represent valuable pharmacological tools for the investigation of the CRF1 system. The data and protocols provided in this guide are intended to assist researchers in making an informed selection and in designing robust and reproducible experiments.
References
- 1. The Newly Developed CRF1-Receptor Antagonists, this compound and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The newly developed CRF1-receptor antagonists, this compound and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | NGD98-2 HCl | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Reproducibility of NGD 98-2 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comprehensive comparison of NGD 98-2, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, with other relevant CRF1 antagonists. By presenting available experimental data from various studies, this document aims to offer an objective assessment of the consistency of this compound's biological effects across different laboratory settings.
This compound is an orally active and brain-penetrant small molecule that has demonstrated efficacy in preclinical models of stress, anxiety, and visceral hypersensitivity.[1][2] Its mechanism of action involves blocking the binding of corticotropin-releasing factor (CRF) to its primary receptor, CRF1, thereby attenuating the physiological responses to stress.[1] This guide will delve into the quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.
Comparative In Vitro Data: Receptor Binding and Functional Activity
The affinity of this compound and other CRF1 receptor antagonists for the CRF1 receptor has been characterized in various in vitro binding assays. Similarly, their functional potency has been assessed by measuring the inhibition of CRF-stimulated signaling pathways, such as cyclic adenosine monophosphate (cAMP) production. The following tables summarize key quantitative data from published studies, allowing for a comparison of the reported values. While direct inter-laboratory reproducibility studies are not available, the consistency of these values across different reports can provide an indication of the robustness of these findings.
Table 1: In Vitro CRF1 Receptor Binding Affinities (Ki) of this compound and Alternative Antagonists
| Compound | Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| This compound | CRF1 | Human | Recombinant | [125I]-Sauvagine | 1.0 | [3] |
| This compound | CRF1 | Rat | Recombinant | [125I]-Sauvagine | 9.8 | [3] |
| NGD 9002 | CRF1 | Human | Recombinant | [125I]-Sauvagine | 2.3 | [3] |
| NGD 9002 | CRF1 | Rat | Recombinant | [125I]-Sauvagine | 4.3 | [3] |
| Antalarmin | CRF1 | Human | Recombinant | [3H]-Urocortin | 3.0 | [4] |
| Pexacerfont | CRF1 | Human | Recombinant | Not Specified | ~6.1 (IC50) | [5] |
| CP-154,526 | CRF1 | Rat | Pituitary Membranes | Not Specified | <10 | [6] |
Table 2: In Vitro Functional Potency (IC50) of this compound and Alternative Antagonists
| Compound | Assay | Species | Cell Line | Stimulus | IC50 (nM) | Reference |
| This compound | cAMP Inhibition | Not Specified | Not Specified | CRF | Not Reported | |
| NGD 9002 | cAMP Inhibition | Not Specified | Not Specified | CRF | Not Reported | |
| Antalarmin | cAMP Inhibition | Human | IMR32 | CRF | Not Reported | [7] |
| Pexacerfont | ACTH Production | Rat | Pituitary Cells | CRF | 7.0 (pIC50) | [5] |
| CP-154,526 | Adenylate Cyclase | Rat | Cortex/Pituitary | CRF | Not Specified | [6] |
Comparative In Vivo Data: Efficacy in Preclinical Models
The in vivo efficacy of this compound has been primarily evaluated in rodent models of stress-induced behavioral and physiological changes. A key model is the water avoidance stress (WAS) paradigm, which induces visceral hypersensitivity and increases fecal pellet output, both of which are attenuated by effective CRF1 antagonists. The forced swim test is another common assay to assess antidepressant-like activity.
Table 3: In Vivo Efficacy of this compound and Alternative Antagonists
| Compound | Animal Model | Species | Endpoint | Route of Admin. | Effective Dose/IC50 | Reference |
| This compound | CRF-induced Fecal Pellet Output | Rat | Inhibition of Defecation | Oral | 15.7 mg/kg (IC50) | [3] |
| This compound | Water Avoidance Stress | Rat | Inhibition of Defecation | Oral | 30 mg/kg | [3] |
| This compound | Restraint Stress-induced ACTH | Rat | Reduction of Plasma ACTH | Oral | Dose-dependent | [8] |
| NGD 9002 | CRF-induced Fecal Pellet Output | Rat | Inhibition of Defecation | Oral | 4.3 mg/kg (IC50) | [3] |
| Antalarmin | Chronic Mild Stress | Mouse | Improved Physical State | Intraperitoneal | 10 mg/kg | [9] |
| Antalarmin | Isolation Stress | Mouse | Reduced Anxiety-like Behavior | Intraperitoneal | 20 mg/kg | [10] |
| Pexacerfont | Heroin/Methamphetamine Withdrawal | Human | Reduced Craving | Oral | 100-300 mg/day | [11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the CRF1 receptor signaling pathway and a typical workflow for evaluating CRF1 antagonists in a preclinical model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Water avoidance stress activates colonic myenteric neurons in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexacerfont as a CRF1 antagonist for the treatment of withdrawal symptoms in men with heroin/methamphetamine dependence: a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of NGD 98-2: A Preclinical Comparison
An in-depth guide for researchers and drug development professionals on the preclinical profile of the CRF1 receptor antagonist NGD 98-2, with a comparative analysis against other relevant compounds.
This guide provides a comprehensive overview of the preclinical findings for this compound, a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The data presented herein aims to facilitate an objective assessment of its translational potential by comparing its performance with other CRF1 antagonists, namely NGD 9002, CP-154,526, and Antalarmin. All quantitative data are summarized in comparative tables, and detailed experimental methodologies for key studies are provided.
Mechanism of Action: Targeting the Stress Axis
This compound and its counterparts exert their pharmacological effects by blocking the action of Corticotropin-Releasing Factor (CRF) at the CRF1 receptor.[1][2] CRF is a key mediator of the body's response to stress, and its hypersecretion has been implicated in a variety of stress-related disorders.[3] By antagonizing the CRF1 receptor, these compounds aim to mitigate the downstream effects of CRF, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and the subsequent release of glucocorticoids from the adrenal glands.[2] The binding of CRF to its receptor, CRF1, a G-protein coupled receptor, primarily activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[4] this compound, as a non-peptide antagonist, is believed to allosterically inhibit agonist binding and block the conformational changes required for receptor activation.[2]
Comparative Efficacy in Preclinical Models
The preclinical efficacy of this compound has been evaluated in rodent models of stress-induced colonic motor function and visceral hypersensitivity, which are relevant to stress-related gastrointestinal disorders like Irritable Bowel Syndrome (IBS). Its performance has been compared to other CRF1 antagonists.
Table 1: In Vivo Efficacy of CRF1 Antagonists in a Rat Model of CRF-Induced Fecal Pellet Output
| Compound | Administration Route | Dose (mg/kg) | Inhibition of Fecal Pellet Output (%) | Reference |
| This compound | Subcutaneous | 30 | 71 | [5] |
| NGD 9002 | Subcutaneous | 30 | 71 | [5] |
| CP-154,526 | Subcutaneous | 20 | Similar to this compound at 30 mg/kg | [5] |
| This compound | Oral | 3, 10, 30 | Dose-dependent reduction | [6] |
| NGD 9002 | Oral | 3, 10, 30 | Dose-dependent reduction | [6] |
Table 2: In Vivo Efficacy in a Rat Model of Restraint Stress-Induced ACTH Release
| Compound | Administration Route | Dose (mg/kg) | Effect on ACTH Release | Reference |
| This compound | Oral | 10 | Dose-dependently reduced | [6] |
| Antalarmin | Intraperitoneal | Not specified | Inhibited increases in plasma ACTH | [7] |
| CP-154,526 | Not specified | Not specified | Antagonizes stimulatory effects of CRF on plasma ACTH | [8] |
Pharmacokinetics and Brain Penetrance
A key factor for the translational potential of a CNS-acting drug is its ability to cross the blood-brain barrier. This compound has been characterized as a brain-penetrant molecule.
Table 3: Comparative Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Brain:Plasma Ratio | Species | Reference |
| This compound | Characterized as orally bioavailable | Brain penetrant | Rat | [6][9] |
| Antalarmin | 19 | 2.5 (8 hours post-dose) | Macaque | [2][7] |
| CP-154,526 | 27 | Good penetrance | Rat | [7] |
Safety and Toxicology
Preclinical safety data is crucial for assessing the therapeutic index of a drug candidate. While comprehensive toxicology studies for this compound are not publicly available, it has been described as having "minimal toxicity" in early reports.[6]
Table 4: Comparative Safety and Toxicology Profile
| Compound | Key Safety/Toxicology Findings | Species | Reference |
| This compound | Described as having "minimal toxicity". | Not specified | [6] |
| Antalarmin | Not genotoxic. At high doses (≥500 mg/kg/day), mortality was observed in a 14-day rat study. In a 90-day study, no gross toxicity was seen at doses up to 300 mg/kg/day in rats. Identified liver and kidney as potential target organs for toxicity in rats. Bone marrow toxicity observed in dogs was considered likely to over-predict human toxicity. | Rat, Dog | [1] |
| CP-154,526 | Well-tolerated in repeat-dose oral toxicity studies in rats and dogs. | Rat, Dog | Not directly available in searches |
Experimental Protocols
Intracerebroventricular (ICV) CRF-Induced Locomotor Activity
This assay assesses the ability of a CRF1 antagonist to block the central effects of CRF on behavior.
-
Animals: Male Sprague-Dawley rats with chronically implanted intracerebroventricular (ICV) cannulae.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arenas).
-
This compound or vehicle is administered orally at specified doses (e.g., 10 mg/kg).
-
Following a pre-treatment period, rats are injected with CRF via the ICV cannula.
-
Locomotor activity is then recorded for a defined period using automated activity monitors.
-
Data is analyzed to compare the locomotor activity of CRF-treated animals with and without this compound pre-treatment.
-
Restraint Stress-Induced ACTH Release
This assay evaluates the ability of a CRF1 antagonist to block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
This compound or vehicle is administered orally at specified doses.
-
After a pre-treatment period, rats are subjected to restraint stress for a defined duration.
-
Blood samples are collected at specific time points during and after the stress period.
-
Plasma is separated and analyzed for ACTH concentrations using a commercially available assay kit (e.g., ELISA).
-
Data is analyzed to compare plasma ACTH levels in stressed animals with and without this compound pre-treatment.
-
Translational Relevance and Future Directions
The preclinical data for this compound demonstrate its potential as a CRF1 receptor antagonist with efficacy in rodent models of stress-related disorders. Its oral bioavailability and brain penetrance are favorable characteristics for a centrally acting therapeutic.[6][9] The comparative data suggest that this compound has a similar efficacy profile to other well-characterized CRF1 antagonists like CP-154,526 and NGD 9002 in preclinical models.
However, a comprehensive assessment of its translational relevance is limited by the lack of publicly available, detailed toxicology and safety pharmacology data. While early reports mention "minimal toxicity," a thorough evaluation would require more extensive studies to identify potential off-target effects and establish a clear therapeutic window.[6] The preclinical toxicology profile of Antalarmin, which identified potential target organs for toxicity, highlights the importance of such investigations.[1]
Future preclinical research on this compound should focus on:
-
Comprehensive Toxicology Studies: Including single- and repeat-dose toxicity studies in at least two species to identify any potential target organ toxicities and establish a no-observed-adverse-effect level (NOAEL).
-
Safety Pharmacology Studies: To assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clearer relationship between drug exposure and pharmacological effect, which can aid in dose selection for potential clinical trials.
-
Efficacy in a Wider Range of Preclinical Models: Evaluating this compound in models of other stress-related disorders, such as anxiety and depression, would broaden its potential therapeutic applications.
References
- 1. Integration of in vivo and in vitro approaches to characterize the toxicity of Antalarmin, a corticotropin-releasing hormone receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antalarmin - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of NGD 98-2: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of NGD 98-2. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the handling and disposal of hazardous research chemicals. It is imperative to treat substances with unknown hazard profiles, such as this compound, with the highest level of caution.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, adherence to standard laboratory safety protocols is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted in a well-ventilated area, ideally within a chemical fume hood.
Quantitative Guidelines for Chemical Waste Disposal
The following table provides general quantitative guidelines for the disposal of laboratory chemical waste. Given the lack of specific hazard information for this compound, a conservative approach, treating it as hazardous waste, is strongly recommended.
| Waste Category | Disposal Guideline | Citation |
| Dilute Aqueous Solutions (Non-Hazardous) | May be permissible for drain disposal if the pH is between 7 and 9 and the concentration is less than 10% (v/v), with no solvent or metal contamination. Institutional approval is often required. | [1] |
| Empty Chemical Containers (Non-Acutely Hazardous) | Can be disposed of as regular trash after being thoroughly emptied, with labels defaced or removed. | [1] |
| Empty Chemical Containers (Acutely Hazardous) | Must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. | [1] |
| Solid Chemical Waste | Must be collected in designated, properly labeled containers, separate from liquid waste. | [2] |
| Liquid Chemical Waste | Collect in a chemically compatible, leak-proof container with a secure cap. Do not mix incompatible waste streams. | [1][2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound waste, treating it as a hazardous chemical in line with general laboratory safety standards.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid, liquid, or gaseous state. Identify any solvents or other chemicals mixed with the this compound.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate. Solid and liquid wastes must also be collected in separate containers.[2]
Step 2: Containment and Labeling
-
Select Appropriate Containers: Use a chemically compatible, leak-proof container with a secure screw-top cap for liquid this compound waste.[1] Solid waste contaminated with this compound should be collected in a designated, clearly labeled, and sealed container.
-
Properly Label Containers: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide").
-
The approximate concentrations or percentages of each component.
-
The date the waste was first added to the container.
-
The relevant hazard pictograms (e.g., flammable, corrosive, toxic).
-
Step 3: Storage of Waste in the Laboratory
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from general traffic and potential sources of ignition or reaction.
-
Secondary Containment: Place liquid waste containers in a secondary containment tray or bin to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety department to arrange for pickup and proper disposal.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
Mandatory Visualization
The following diagram illustrates the general decision-making workflow for the proper disposal of laboratory chemical waste, such as this compound.
References
Personal protective equipment for handling NGD 98-2
Essential Safety and Handling Guide: NGD 98-2
Disclaimer: A specific Safety Data Sheet (SDS) for the compound designated "this compound" is not publicly available. This guide provides essential safety, handling, and disposal information based on best practices for potent, powdered research compounds, which are common in drug development settings.[1][2] This information must be used as a supplement to a thorough, activity-specific risk assessment and in conjunction with your institution's established safety protocols. For novel compounds with limited data, it is prudent to handle them as potent substances until a full toxicological profile is established.[3]
Hypothetical Hazard Profile: this compound
For the purposes of this guide, this compound is assumed to be a highly potent active pharmaceutical ingredient (API) with the following characteristics:
-
Physical Form: Fine, white to off-white crystalline powder.
-
Primary Hazard: Potent respiratory irritant and potential sensitizer. Fine powders can easily become airborne during handling, posing an inhalation risk.[4]
-
Contact Hazard: Potential skin and eye irritant.
-
Occupational Exposure Limit (OEL): Assumed to be low (<10 µg/m³), requiring stringent containment measures.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The required level of PPE is determined by the specific laboratory procedure and the quantity of the compound being handled.[2][5] Engineering controls, such as fume hoods or isolators, should always be used as the primary means of protection.[3]
Table 1: Recommended PPE for Laboratory Activities Involving this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | • Full-face powered air-purifying respirator (PAPR) or N95 respirator within a ventilated enclosure.• Disposable, solid-front lab coat with tight-fitting cuffs.• Double-gloving (e.g., nitrile).• Disposable sleeves.• Safety goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving are essential to prevent exposure.[2] |
| Solution Preparation | • Chemical fume hood or other ventilated enclosure.• Lab coat.• Safety glasses with side shields or chemical splash goggles.• Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[2] |
| General Laboratory Operations & Analytics | • Lab coat.• Safety glasses.• Gloves. | Standard laboratory practice to protect against incidental contact and minor splashes.[2] |
Operational Plan: Experimental Protocols
A systematic approach is essential for safely handling potent compounds like this compound. The following workflow outlines key procedural stages.
Compound Receipt and Storage
-
Verification: Upon receipt, confirm the container is intact and properly labeled.
-
Labeling: Ensure the container is clearly marked with the chemical name, hazard warnings, and date of receipt. Accurate labeling is critical for proper waste management.[6]
-
Storage: Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. Access should be restricted to trained personnel.[3][6]
Weighing and Aliquoting (Powder)
This procedure must be performed within a containment device such as a chemical fume hood, a downflow booth, or a glovebox isolator to minimize inhalation risk.[4][7]
-
Prepare Workspace: Decontaminate the work surface before and after use. Line the surface with disposable absorbent paper.
-
Don PPE: Put on all required PPE for handling potent powders as specified in Table 1.
-
Tare Equipment: Place a clean, tared weigh boat or vial on the analytical balance.
-
Dispense Compound: Carefully dispense the desired amount of this compound powder using a dedicated spatula. Avoid creating dust.
-
Seal Container: Promptly and securely close the primary stock container.
-
Clean Tools: Decontaminate the spatula and any other tools with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the wipe as hazardous waste.
-
Doff PPE: Carefully remove PPE to avoid self-contamination and dispose of it as outlined in the disposal plan.
Solution Preparation
-
Prepare Workspace: Perform all solution preparation inside a certified chemical fume hood.
-
Don PPE: Wear the appropriate PPE for solution preparation (see Table 1).
-
Add Solvent: Add the desired solvent to the vial containing the weighed this compound powder.
-
Dissolve: Cap the vial and mix via vortexing or sonication until the compound is fully dissolved.
-
Label Solution: Clearly label the new solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal of chemical waste is fundamental for protecting human health and ensuring environmental safety.[8] All waste generated from handling this compound must be treated as hazardous.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Protocol | Rationale |
| Solid Waste (Unused powder, contaminated wipes, etc.) | • Collect in a dedicated, sealed, and clearly labeled hazardous waste container.• Store in a designated satellite accumulation area.[6] | Prevents accidental exposure and ensures compliance with hazardous waste regulations. |
| Liquid Waste (Solutions, rinsates) | • Collect in a sealed, leak-proof, and compatible container labeled as hazardous waste.[9]• Do not mix with other waste streams unless compatibility is confirmed.[2][10] | Segregation of waste streams is crucial to avoid dangerous chemical reactions.[10] |
| Contaminated PPE (Gloves, lab coat, sleeves) | • Carefully doff PPE to avoid self-contamination.• Place in a sealed bag or container labeled as hazardous waste.[2] | Assumes all disposable items that have come into contact with the compound are contaminated. |
| "Empty" Containers | • Triple-rinse the container with a suitable solvent.• Collect the rinsate and dispose of it as hazardous liquid waste.[6]• Deface the original label before disposing of the rinsed container in the normal trash (or as per institutional policy). | Ensures that residual hazardous material is removed before the container is discarded.[6] |
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for safe handling of this compound.
Emergency Procedures: Chemical Spills
In the event of a spill, the individual who caused it is responsible for a prompt and proper response.[11]
Powder Spill (Small Scale, <1g)
-
Alert & Secure: Immediately alert personnel in the area and restrict access.[11][12]
-
Don PPE: If not already wearing it, don a respirator (PAPR or N95), double gloves, a lab coat, and safety goggles.[12] Untrained personnel should not clean up spills.[12]
-
Contain: Gently cover the spill with damp paper towels or absorbent pads to prevent the powder from becoming airborne. Do not sweep dry powder.[13][14]
-
Clean: Once the powder is wetted, carefully wipe the area from the outside in. Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, then wipe dry.
-
Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) office.
Liquid Spill (Solution)
-
Alert & Secure: Alert personnel and secure the area. Control any sources of ignition if the solvent is flammable.[11][14]
-
Contain: Confine the spill to the smallest possible area using absorbent pads or socks, creating a dike around the spill.[15]
-
Absorb: Cover the spill with absorbent material, working from the outside in.
-
Collect: Collect all contaminated absorbent materials and place them in a sealed container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent.
-
Report: Report the incident to your supervisor or EHS.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ilcdover.com [ilcdover.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. custom-powder.com [custom-powder.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 13. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 14. umanitoba.ca [umanitoba.ca]
- 15. chemkleancorp.com [chemkleancorp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
